molecular formula C7H5BFNO2 B151498 3-Cyano-5-Fluorophenylboronic Acid CAS No. 304858-67-1

3-Cyano-5-Fluorophenylboronic Acid

Cat. No.: B151498
CAS No.: 304858-67-1
M. Wt: 164.93 g/mol
InChI Key: DLYWCECHXBOCAS-UHFFFAOYSA-N
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Description

3-Cyano-5-Fluorophenylboronic Acid is a useful research compound. Its molecular formula is C7H5BFNO2 and its molecular weight is 164.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-cyano-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BFNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYWCECHXBOCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634059
Record name (3-Cyano-5-fluorophenyl)boronic acid
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Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304858-67-1
Record name B-(3-Cyano-5-fluorophenyl)boronic acid
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Record name (3-Cyano-5-fluorophenyl)boronic acid
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Record name 3-Cyano-5-fluorobenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Cyano-5-fluorophenylboronic acid, a key reagent in synthetic chemistry. Due to its role in the formation of carbon-carbon and carbon-heteroatom bonds, understanding its physical characteristics is crucial for reaction optimization, formulation, and process development. This document summarizes available data and outlines detailed experimental protocols for the determination of key physical parameters.

Core Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the currently available information. For properties where specific experimental data is not available, the status is marked as "Not Available."

Physical PropertyValueSource
Molecular Formula C₇H₅BFNO₂Sigma-Aldrich[1]
Molecular Weight 164.93 g/mol Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
Melting Point Not Available-
Boiling Point 343.2 ± 52.0 °C (Predicted)ChemicalBook[2]
Density Not Available-
Solubility Not Available-
pKa Not Available-

Experimental Protocols for Physical Property Determination

Given the absence of comprehensive experimental data for this compound, this section provides detailed methodologies for determining its key physical properties. These protocols are standard procedures for the characterization of organic compounds.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high-purity substance.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Finely powder the solid sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Record onset and completion of melting D->E F Melting Point Range E->F

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility is a fundamental property that dictates solvent choice for reactions, recrystallization, and formulation.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure: To approximately 1 mL of a chosen solvent in a test tube, a small, pre-weighed amount (e.g., 10 mg) of this compound is added.

  • Observation: The mixture is agitated at a constant temperature (typically room temperature). The dissolution of the solid is observed.

  • Classification: The solubility is classified as soluble, partially soluble, or insoluble based on the extent of dissolution. For quantitative analysis, the concentration of a saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.

Logical Flow for Solubility Testing

Caption: Decision tree for qualitative solubility assessment.

pKa Determination

The pKa, or acid dissociation constant, is particularly important for boronic acids as it influences their reactivity and their ability to form boronate esters.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For polyprotic acids, multiple inflection points and corresponding pKa values may be observed. Spectrophotometric titration is an alternative method where changes in the UV-Vis absorbance spectrum upon pH changes are used to determine the pKa.

Experimental Workflow for pKa Determination

pKa_Workflow A Prepare a solution of known concentration B Titrate with standardized base A->B C Monitor pH continuously B->C D Plot pH vs. volume of titrant C->D E Determine pKa from the half-equivalence point D->E

Caption: Workflow for determining the pKa of a compound via potentiometric titration.

References

3-Cyano-5-Fluorophenylboronic Acid chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Cyano-5-Fluorophenylboronic Acid

Introduction

This compound is a specialized aromatic organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structure, featuring a phenyl ring substituted with cyano, fluoro, and boronic acid functional groups, makes it a highly valuable reagent, particularly in the fields of medicinal chemistry and drug development. The presence of the electron-withdrawing cyano and fluoro groups significantly influences the electronic properties and reactivity of the boronic acid moiety.

This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers, chemists, and professionals involved in pharmaceutical synthesis and materials science.

Chemical Structure and Formula

The chemical structure of this compound consists of a benzene ring where the boronic acid group [-B(OH)₂] is at position 1, a cyano group (-C≡N) is at position 3, and a fluorine atom (-F) is at position 5.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The key identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₅BFNO₂[1][2]
Molecular Weight 164.93 g/mol [1]
CAS Number 304858-67-1[3]
MDL Number MFCD09263608[1]
Physical Form Solid[1]
SMILES String OB(C1=CC(C#N)=CC(F)=C1)O[1]
InChI Key DLYWCECHXBOCAS-UHFFFAOYSA-N[1]
Storage Class Code 11 - Combustible Solids[1]

Core Applications in Organic Synthesis

This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds to construct complex molecular frameworks.[6]

The specific arrangement of the cyano and fluoro groups on the phenyl ring modulates the electron density and steric environment of the boronic acid. This allows for controlled reactivity and selectivity, often leading to higher yields and cleaner reaction profiles in the synthesis of biaryl compounds.[4] These biaryl structures are prevalent in many active pharmaceutical ingredients (APIs), making this reagent particularly valuable for drug discovery and development.[5]

Key Synthetic Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most significant application for this compound, used to couple the 3-cyano-5-fluorophenyl moiety to various aryl or vinyl halides or triflates.

General Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex. The fundamental steps are:

  • Oxidative Addition: The aryl halide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The boronic acid (in the form of a boronate ester after reacting with a base) transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X Complex OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L₂-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Product (R-R') RedElim->Product RX Aryl Halide (R-X) RX->OxAdd RBY2 Organoborane (R'-B(OR)₂) RBY2->Trans Base Base Base->Trans

References

Spectroscopic Profile of 3-Cyano-5-Fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyano-5-Fluorophenylboronic Acid. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes data from structurally analogous molecules and established spectroscopic principles to present a reliable predictive profile. This document also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 3-cyanophenylboronic acid, 3-fluorophenylboronic acid, and other substituted phenylboronic acids.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic-H7.8 - 8.2m-
Aromatic-H7.5 - 7.9m-
Aromatic-H7.3 - 7.7m-
B(OH)₂8.0 - 8.5br s-

Note: The signals for the aromatic protons will likely appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The boronic acid protons are often broad and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C-B130 - 135
C-CN110 - 115
C-F160 - 165 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C-H120 - 140
CN115 - 120

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant.

Table 3: Predicted ¹⁹F and ¹¹B NMR Data

Nucleus Predicted Chemical Shift (ppm)
¹⁹F-110 to -115
¹¹B28 - 33

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. ¹¹B NMR often shows a broad signal for boronic acids due to quadrupolar relaxation. The chemical shift can be sensitive to solvent and concentration, as boronic acids can form cyclic anhydrides (boroxines) which resonate at a slightly lower field (~33 ppm).[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Boronic Acid)Stretching3200 - 3600Broad, Strong
C≡N (Nitrile)Stretching2220 - 2260Strong, Sharp
C=C (Aromatic)Stretching1580 - 1620Medium
B-OStretching1330 - 1380Strong
C-FStretching1100 - 1250Strong
B-CStretching1000 - 1090Medium

Note: The O-H stretch of the boronic acid is typically a very broad band. The C≡N stretch is a highly characteristic and sharp absorption.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₅BFNO₂), the expected monoisotopic mass is approximately 165.04 Da.

Table 5: Predicted Mass Spectrometry Data (ESI)

Ion Predicted m/z Notes
[M-H]⁻164.03Deprotonated molecule (Negative Ion Mode)
[M+H]⁺166.05Protonated molecule (Positive Ion Mode)
[M+Na]⁺188.03Sodium adduct (Positive Ion Mode)

Note: Phenylboronic acids can be analyzed by ESI-MS, often in negative ion mode to observe the deprotonated molecule.[5] Dehydration and formation of boroxines can sometimes be observed in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Transfer the solution to a clean NMR tube.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS).[6][7]

Data Acquisition (¹H NMR):

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or TMS (0 ppm).

  • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.[8]

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[9]

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.[9]

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[10][11]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture, often containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[10][11]

  • Filter the final solution if any particulate matter is present to avoid clogging the instrument.[10][11]

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Apply a high voltage to the ESI needle (typically 3-5 kV).

  • Optimize other source parameters such as capillary temperature and gas flows (nebulizing and drying gases).

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Data can be collected in either positive or negative ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Solubility Profile of 3-Cyano-5-Fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyano-5-Fluorophenylboronic Acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines established methodologies for solubility determination and presents illustrative data from structurally related analogs to guide researchers.

Introduction to the Solubility of Phenylboronic Acids

Phenylboronic acids are a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their solubility is a critical parameter for reaction setup, purification, and formulation. However, determining accurate and reproducible solubility data for boronic acids can be challenging. This is primarily due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can exist in equilibrium with the acid form in solution and as a mixture in the solid state. This equilibrium can be influenced by the solvent, temperature, and the presence of substituents on the phenyl ring.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. To provide a useful reference for researchers, the following table summarizes the solubility of the parent compound, Phenylboronic Acid, in a range of solvents. These values can serve as a baseline for estimating the solubility of its substituted derivatives. The presence of a polar cyano group and a lipophilic fluoro group in this compound will influence its solubility relative to the parent compound, likely enhancing its solubility in polar solvents.

Table 1: Illustrative Quantitative Solubility of Phenylboronic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference Compound
Water201.9Phenylboronic Acid[1]
ChloroformAmbientModeratePhenylboronic Acid[1]
AcetoneAmbientHighPhenylboronic Acid[1]
Dipropyl EtherAmbientHighPhenylboronic Acid[1]
MethylcyclohexaneAmbientVery LowPhenylboronic Acid[1]

Note: This data is for the analogous compound Phenylboronic Acid and is intended for illustrative purposes only.

Experimental Protocols for Solubility Determination

To ascertain the solubility of this compound, the following experimental protocols are recommended. These methods are standard for determining the solubility of solid organic compounds.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Place approximately 10 mg of this compound into a small, dry test tube.

  • Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.

  • After each addition, cap the test tube and vortex for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid against a contrasting background.

  • Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the observations.

    • Soluble: No solid particles are visible.

    • Sparingly soluble: A portion of the solid has dissolved, but some remains.

    • Insoluble: No apparent dissolution of the solid.

Quantitative Solubility Determination (Dynamic Method)

The dynamic method, also known as the polythermal method, is a precise technique for determining the temperature-dependent solubility of a compound.

Materials:

  • This compound

  • Selected solvent of interest

  • Jacketed glass vessel equipped with a magnetic stirrer

  • Circulating, programmable temperature bath

  • Calibrated digital thermometer (±0.1 °C)

  • Luminance probe or laser light scattering system for turbidity detection

  • Analytical balance

Procedure:

  • Accurately weigh a known mass of this compound and the desired solvent into the jacketed glass vessel to create a mixture of a specific composition.

  • Place the vessel in the temperature bath and begin stirring to ensure a uniform suspension.

  • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min).

  • Continuously monitor the turbidity of the mixture. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear.

  • Record the temperature at which complete dissolution occurs.

  • Repeat this procedure for several different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Workflow for Solubility Determination of this compound cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (Dynamic Method) qual_start Weigh ~10 mg of Compound qual_add_solvent Add 1 mL of Solvent Incrementally qual_start->qual_add_solvent qual_mix Vortex for 30-60s qual_add_solvent->qual_mix qual_observe Visually Inspect for Undissolved Solid qual_mix->qual_observe qual_soluble Soluble qual_observe->qual_soluble None qual_sparingly Sparingly Soluble qual_observe->qual_sparingly Partial qual_insoluble Insoluble qual_observe->qual_insoluble All quant_start Prepare Mixture of Known Composition quant_heat Heat at a Controlled Rate with Stirring quant_start->quant_heat quant_monitor Monitor Turbidity quant_heat->quant_monitor quant_monitor->quant_heat Turbid quant_clear Record Dissolution Temperature quant_monitor->quant_clear Clear quant_repeat Repeat for Different Compositions quant_clear->quant_repeat quant_curve Construct Solubility Curve quant_repeat->quant_curve start Start start->qual_start Qualitative start->quant_start Quantitative

Caption: A flowchart illustrating the distinct workflows for qualitative and quantitative solubility determination.

References

The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids, a class of organoboron compounds, have carved a significant niche in modern science, particularly in the realm of pharmaceutical development. Their unique chemical properties and versatile reactivity have made them indispensable tools in organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and core applications of these remarkable compounds, offering valuable insights for researchers and professionals in the field.

A Journey Through Time: The Discovery and Historical Milestones

The story of boronic acids begins in the 19th century. In 1860, English chemist Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1][2] This pioneering work laid the foundation for the field of organoboron chemistry. Shortly after, in 1880, Michaelis and Becker achieved the synthesis of the first aromatic boronic acid, phenylboronic acid, by heating boron trichloride and diphenylmercury.[3]

However, it was in the 20th century that the true potential of organoboron compounds, including substituted phenylboronic acids, was unlocked. A pivotal moment came with the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his research on organoboranes.[4] His discovery of the hydroboration reaction in the 1950s provided a versatile and efficient method for the synthesis of a wide range of organoboranes, which are precursors to boronic acids.[5][6] This breakthrough significantly expanded the accessibility and utility of these compounds in synthetic chemistry.[4][7]

The latter half of the 20th century witnessed another monumental leap with the development of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki reported a novel reaction that utilized organoboron compounds, including phenylboronic acids, to form carbon-carbon bonds with organic halides.[8] This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods in organic synthesis, particularly for the construction of biaryl structures commonly found in pharmaceuticals.[1][9][10] The significance of this work was recognized with the Nobel Prize in Chemistry in 2010, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[8]

The contributions of other notable chemists, such as Alfred Stock, who pioneered the study of boron hydrides, and Sheldon G. Shore, who made significant contributions to the understanding of organoborane chemistry, further enriched the field.[11]

Synthetic Methodologies: Crafting the Building Blocks

The synthesis of substituted phenylboronic acids is a cornerstone of their application. Several methods have been developed and refined over the years, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

Grignard-Based Synthesis

One of the most common and classical methods for preparing phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[12][13]

Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid via Grignard Reaction

  • Materials: Substituted bromobenzene (1.0 eq), magnesium turnings (1.2 eq), iodine (catalytic amount), anhydrous tetrahydrofuran (THF), triisopropyl borate (1.5 eq), 1 M hydrochloric acid.

  • Procedure:

    • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.

    • Add a solution of the substituted bromobenzene in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

    • Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the substituted phenylboronic acid.[14][15][16]

Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura coupling reaction is a testament to the synthetic power of phenylboronic acids. It enables the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.

Experimental Protocol: A Typical Suzuki-Miyaura Cross-Coupling Reaction

  • Materials: Aryl halide (e.g., aryl bromide or iodide) (1.0 eq), substituted phenylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq), solvent (e.g., toluene, dioxane, DMF, often with water).

  • Procedure:

    • To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

    • Add the solvent(s) to the vessel. If using a biphasic system, degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to afford the desired biaryl product.[7][17][18][19][20]

Applications in Drug Development: From Enzyme Inhibition to Targeted Therapies

The unique ability of the boronic acid moiety to form reversible covalent bonds with diols and certain amino acid residues has propelled substituted phenylboronic acids to the forefront of drug discovery.[21][22]

Enzyme Inhibition: A Targeted Approach

Substituted phenylboronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases.[23][24] The boron atom acts as a Lewis acid, interacting with the catalytic serine residue in the enzyme's active site to form a stable tetrahedral intermediate, thereby inhibiting the enzyme's function.[23] This mechanism is crucial in the development of novel antibacterial and anticancer agents.[17][25]

Inhibitor ClassTarget EnzymeExample CompoundInhibition Constant (Ki)
Phenylboronic Acid DerivativesClass A β-Lactamase (KPC-2)3-azidomethylphenyl boronic acid2.3 µM[3]
Phenylboronic Acid DerivativesClass C β-Lactamase (AmpC)3-azidomethylphenyl boronic acid700 nM[3]
Phenylboronic Acid DerivativesClass C β-Lactamase (AmpC)Compound 10a (a triazole derivative)140 nM[3]
Bortezomib: A Landmark in Cancer Therapy

A prime example of a successful drug featuring a substituted boronic acid is Bortezomib (Velcade®).[26][27] Approved by the FDA in 2003, Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[2][27] It functions by targeting the 26S proteasome, a cellular complex responsible for degrading unwanted proteins.[5][26] By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[5][26][28][29]

Other Therapeutic and Diagnostic Applications

The applications of substituted phenylboronic acids extend beyond enzyme inhibition. Their ability to bind to saccharides has led to their use in glucose sensing and as drug delivery vehicles that can target cells with specific carbohydrate markers on their surface.[19][30] Furthermore, they are being explored for their potential in neutron capture therapy for cancer and as antimicrobial agents.[14][30]

Physicochemical Properties of Phenylboronic Acids

The utility of substituted phenylboronic acids in various applications is governed by their physicochemical properties. Parameters such as acidity (pKa) and solubility are critical for their behavior in biological systems and synthetic reactions.

CompoundpKaSolubility in Water ( g/100g )
Phenylboronic acid8.83[12]1.9 at 20 °C[30]
4-Methoxyphenylboronic acid--
Fluoro-substituted phenylboronic acidsVaries with substitution pattern[31]Generally low[30]

Note: The pKa and solubility of substituted phenylboronic acids can vary significantly depending on the nature and position of the substituents.[31][32]

Visualizing the Core Mechanisms

To better understand the fundamental processes involving substituted phenylboronic acids, the following diagrams illustrate key pathways and workflows.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L₂ (Palladacycle) OxAdd->PdII_RX Transmetal Transmetal- lation PdII_RX->Transmetal PdII_Ar R-Pd(II)-Ar L₂ Transmetal->PdII_Ar Base Base (e.g., OH⁻) Boronate Ar-B(OH)₃⁻ Base->Boronate Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar (Coupled Product) RedElim->Product ArBOH2 Ar-B(OH)₂ (Phenylboronic Acid) ArBOH2->Boronate RX R-X (Aryl Halide) RX->OxAdd

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Protein Target Protein E3 E3 (Ub ligase) Protein->E3 Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP → AMP+PPi E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub attachment Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation AminoAcids Amino Acids Peptides->AminoAcids Bortezomib Bortezomib Bortezomib->Inhibition

Figure 2: The Ubiquitin-Proteasome Pathway and the inhibitory action of Bortezomib.

Conclusion

From their initial synthesis in the 19th century to their central role in modern drug discovery, substituted phenylboronic acids have undergone a remarkable journey. The development of powerful synthetic methods, most notably the Suzuki-Miyaura coupling, has transformed them from chemical curiosities into indispensable tools for creating complex molecular architectures. Their unique ability to interact with biological targets has led to the development of life-saving drugs like Bortezomib and continues to inspire the design of novel therapeutics and diagnostics. As research continues to uncover new facets of their reactivity and biological activity, the future of substituted phenylboronic acids in science and medicine looks brighter than ever.

References

An In-depth Technical Guide to the Electronic Effects of Cyano and Fluoro Groups on Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of cyano (-CN) and fluoro (-F) substituents on the properties and reactivity of boronic acids. Understanding these effects is paramount for the rational design of novel therapeutics, catalysts, and advanced materials. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes important concepts to facilitate a deeper understanding of these powerful substituent effects.

Introduction: The Significance of Substituted Boronic Acids

Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends into medicinal chemistry, where they serve as key building blocks for active pharmaceutical ingredients (APIs) and as pharmacophores themselves.[1][3] The introduction of electron-withdrawing groups, such as cyano and fluoro moieties, profoundly alters the electronic landscape of the boronic acid, influencing its acidity, reactivity, and biological interactions.[4][5]

The fluoro group , with its high electronegativity, exerts a strong inductive electron-withdrawing effect (-I).[5] Conversely, the cyano group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[5] These distinct electronic properties translate into significant differences in the chemical behavior of the parent boronic acid.

Quantitative Analysis of Electronic Effects

The electronic influence of the cyano and fluoro groups can be quantitatively assessed through Hammett parameters and pKa values. These parameters provide a reliable measure of the electron-donating or electron-withdrawing nature of a substituent and its impact on the acidity of the boronic acid.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[5] The substituent constants, sigma (σ), are a measure of the electronic effect of a substituent at the meta (σm) and para (σp) positions.

SubstituentσmσpInductive Effect (σI)Resonance Effect (σR)
-F 0.340.060.52-0.46
-CN 0.560.660.570.09

Table 1: Hammett Constants for Fluoro and Cyano Substituents.[4][5]

The data clearly indicates that the cyano group is a stronger electron-withdrawing group than the fluoro group, particularly at the para position, due to its combined inductive and resonance effects. The fluoro group, while strongly inductively withdrawing, exhibits a significant electron-donating resonance effect.

Acidity of Substituted Phenylboronic Acids (pKa)

The Lewis acidity of boronic acids is a critical parameter influencing their reactivity and biological activity. The introduction of electron-withdrawing groups increases the acidity (lowers the pKa) of the boronic acid.

SubstituentPositionpKa
-H-8.86[4]
-F ortho7.85 - 7.89[6]
meta8.27
para8.77[4]
-CN meta7.84
para7.80

Table 2: pKa Values of Monosubstituted Phenylboronic Acids in Water at 25°C.[4][6]

As expected, both fluoro and cyano substituents increase the acidity of phenylboronic acid. The cyano-substituted derivatives exhibit a more pronounced increase in acidity compared to their fluoro-substituted counterparts, consistent with the Hammett data.

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The electronic nature of the substituent on the boronic acid significantly impacts the kinetics and outcome of Suzuki-Miyaura cross-coupling reactions. The catalytic cycle of this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The electronic properties of the boronic acid primarily influence the transmetalation step.

Generally, electron-withdrawing groups on the phenylboronic acid can accelerate the rate of transmetalation, which is often the rate-determining step.[8] This can lead to higher reaction yields and faster reaction times.[9][10]

Reactivity Comparison

While direct, side-by-side kinetic studies under identical conditions are not extensively reported in the literature, the available data suggests that both 4-fluorophenylboronic acid and 4-cyanophenylboronic acid are highly reactive partners in Suzuki-Miyaura couplings.[9][11] The strong electron-withdrawing nature of the cyano group in 4-cyanophenylboronic acid generally leads to very efficient coupling.[11] Similarly, 4-fluorophenylboronic acid has been shown to be a superior coupling partner compared to unsubstituted phenylboronic acid in certain systems.[9][10]

The choice between a cyano or fluoro substituent can be leveraged to fine-tune the reactivity of the boronic acid for a specific synthetic challenge.

Experimental Protocols

Determination of Boronic Acid pKa by Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.[6][12][13]

Materials:

  • Substituted phenylboronic acid

  • A series of buffer solutions with known pH values (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • For each pH value , prepare a sample by adding a small, constant volume of the boronic acid stock solution to a known volume of the buffer solution in a volumetric flask. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pH.

  • Record the UV-Vis spectrum of each sample at a constant temperature (e.g., 25°C).

  • Identify the wavelength of maximum absorbance (λmax) for both the acidic (B(OH)₂) and basic (B(OH)₃⁻) forms of the boronic acid.

  • Measure the absorbance of each solution at these two wavelengths.

  • Calculate the pKa using the following equation: pKa = pH + log [(A - A_B) / (A_A - A)] where A is the absorbance of the mixture at a given pH, A_A is the absorbance of the pure acidic form, and A_B is the absorbance of the pure basic form.[12]

  • Plot pH versus log[(A - A_B) / (A_A - A)] . The pKa is the pH at which the log term is zero.[12]

Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC

This protocol allows for the determination of the reaction rate by monitoring the concentration of reactants and products over time.[14][15]

Materials:

  • Aryl halide

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/water)

  • Internal standard (a compound that does not react under the reaction conditions)

  • Reaction vessel (e.g., Schlenk flask)

  • Heating and stirring apparatus

  • Syringes for sampling

  • Quenching solution (e.g., a solution of a strong acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Set up the reaction: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, substituted phenylboronic acid, base, and internal standard.

  • Add the degassed solvent(s).

  • Initiate the reaction: Add the palladium catalyst to the mixture and start vigorous stirring at a constant temperature. This is time zero (t=0).

  • Take samples at regular intervals: At predetermined time points, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quench the reaction: Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.

  • Analyze the samples by HPLC: Inject the quenched samples into the HPLC system to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Visualizations

Electronic_Effects cluster_substituent Substituent cluster_effects Electronic Effects cluster_properties Impact on Boronic Acid F Fluoro (-F) Inductive Inductive Effect (-I) F->Inductive -I (Strong) Resonance Resonance Effect (-M/+M) F->Resonance +M (Moderate) CN Cyano (-CN) CN->Inductive -I (Strong) CN->Resonance -M (Strong) Acidity Increased Acidity (Lower pKa) Inductive->Acidity Resonance->Acidity Reactivity Enhanced Reactivity in Suzuki-Miyaura Coupling Acidity->Reactivity

Caption: Electronic effects of fluoro and cyano groups on boronic acids.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex Ar-X transmetalation Transmetalation transmetalation_complex [R-Pd(II)-Ar L_n] pd_complex->transmetalation_complex R-B(OH)₂ Base transmetalation_complex->pd0 reductive_elimination Reductive Elimination note1 Electron-withdrawing groups on R (e.g., -CN, -F) can accelerate the transmetalation step. transmetalation_complex->note1 product R-Ar oxidative_addition Oxidative Addition aryl_halide Ar-X boronic_acid R-B(OH)₂ base Base

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The electronic effects of cyano and fluoro substituents on boronic acids are profound and offer a powerful tool for modulating their chemical and physical properties. The cyano group, with its strong -I and -M effects, generally leads to a greater increase in acidity and can significantly enhance reactivity in Suzuki-Miyaura coupling. The fluoro group, while also a strong inductively withdrawing group, possesses a counteracting +M effect that tempers its overall electron-withdrawing ability compared to the cyano group.

A thorough understanding of these electronic effects, quantified by Hammett parameters and pKa values, is essential for researchers in drug discovery and materials science. By leveraging these principles, scientists can rationally design and synthesize novel boronic acid derivatives with tailored properties for a wide range of applications. The provided experimental protocols serve as a practical guide for characterizing these crucial parameters in the laboratory.

References

Acidity and pKa of 3-Cyano-5-Fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of 3-Cyano-5-Fluorophenylboronic Acid. Phenylboronic acids are a critical class of compounds in organic synthesis, materials science, and medicinal chemistry, largely owing to their unique Lewis acidity and ability to form reversible covalent bonds with diols. Understanding the acidity, quantified by the pKa value, is paramount for predicting their reactivity, designing new catalysts, developing novel sensors, and optimizing their biological activity in drug discovery.

This compound is a substituted arylboronic acid featuring two electron-withdrawing groups, a cyano (-CN) group and a fluoro (-F) group, at the meta positions relative to the boronic acid moiety. These substituents are expected to significantly influence the Lewis acidity of the boron center.

Understanding the Acidity of Phenylboronic Acids

Unlike Brønsted-Lowry acids that donate a proton, the acidity of boronic acids is characterized by their ability to accept a hydroxide ion (OH⁻) from water, acting as a Lewis acid. This interaction forms a more stable, tetracoordinate boronate anion. The equilibrium for this reaction is what determines the pKa of the boronic acid.

The position and electronic nature of substituents on the phenyl ring play a pivotal role in modulating the pKa. Electron-withdrawing groups increase the Lewis acidity of the boron atom, leading to a lower pKa value, by stabilizing the resulting negative charge on the boronate anion.[1] Conversely, electron-donating groups decrease acidity, resulting in a higher pKa.

Predicted Acidity of this compound

To provide context, the table below presents the pKa values of several monosubstituted phenylboronic acids.

SubstituentPositionpKa
-H-8.83
3-NO₂meta7.96
4-NO₂para7.06
3-Clmeta8.13
4-Clpara8.52
3-Fmeta8.24
4-Fpara8.65
3-CNmeta7.82
4-CNpara7.53

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources.

Based on these trends, the combined electron-withdrawing effects of the 3-cyano and 5-fluoro substituents will likely result in a pKa for this compound that is lower than that of 3-cyanophenylboronic acid (7.82) and 3-fluorophenylboronic acid (8.24).

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using several well-established methods. The most common techniques are potentiometric and spectrophotometric (UV-Vis) titrations.[2][3][4]

Potentiometric Titration

This method involves the titration of a solution of the boronic acid with a standard solution of a strong base, typically sodium hydroxide. The pH of the solution is monitored using a calibrated pH meter as the base is added. The pKa can be determined from the midpoint of the titration curve, where half of the boronic acid has been converted to its conjugate boronate form.

Experimental Workflow for Potentiometric pKa Determination

G prep Prepare Boronic Acid Solution (Known Concentration in Water/Co-solvent) cal Calibrate pH Electrode prep->cal titrate Titrate with Standardized NaOH Solution cal->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine Determine Equivalence Point plot->determine calculate Calculate pKa (pH at Half-Equivalence Point) determine->calculate

Caption: Workflow for pKa determination via potentiometric titration.

Spectrophotometric (UV-Vis) Titration

This technique is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The boronic acid and its corresponding boronate anion will have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a fixed wavelength across a range of pH values, the ratio of the acid to its conjugate base can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation.

Logical Flow for Spectrophotometric pKa Determination

G cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution of Boronic Acid C Create Samples with Constant Boronic Acid Concentration and Varying pH A->C B Prepare Buffer Solutions of Varying pH B->C D Record UV-Vis Spectrum for Each Sample C->D E Identify Wavelength of Maximum Absorbance Difference D->E F Plot Absorbance vs. pH E->F G Fit Data to Sigmoidal Curve F->G H Determine pKa from Inflection Point G->H

Caption: Logical flow for spectrophotometric pKa determination.

Signaling Pathway Analogy: Lewis Acidity

While not a biological signaling pathway, the Lewis acid-base interaction of a boronic acid can be conceptually illustrated as a simple signaling event where the "signal" is the hydroxide ion concentration (pH) and the "receptor" is the boronic acid. The "response" is the formation of the boronate anion, which can then participate in downstream interactions, such as binding to a diol-containing molecule.

Conceptual Pathway of Boronic Acid Lewis Acidity

G OH Hydroxide Ion (OH⁻) [Signal] BA This compound [Receptor] OH->BA Binding Boronate Tetracoordinate Boronate Anion [Activated State] BA->Boronate Activation Interaction Interaction with Diols (e.g., Sugars, Proteins) [Downstream Effect] Boronate->Interaction

Caption: Conceptual pathway of boronic acid Lewis acidity.

Conclusion

This compound is expected to be a relatively strong Lewis acid among the family of phenylboronic acids due to the presence of two meta-directing electron-withdrawing substituents. While an experimentally determined pKa is not currently documented, it can be reliably predicted to be lower than that of phenylboronic acid and its monosubstituted cyano and fluoro analogs. The experimental determination of its pKa can be readily achieved through standard laboratory techniques such as potentiometric or spectrophotometric titration. A precise understanding of this value is crucial for its effective application in drug design, catalysis, and materials science, enabling researchers to fine-tune interactions and reactivity for desired outcomes.

References

Methodological & Application

Application Notes and Protocols for 3-Cyano-5-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-5-fluorophenylboronic acid is a versatile reagent in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of both an electron-withdrawing cyano group and a fluorine atom on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making it a valuable building block for creating novel molecular scaffolds with potential applications in drug discovery and organic electronics. These application notes provide an overview of its use, along with detailed protocols for its implementation in Suzuki-Miyaura coupling reactions.

Principle of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (in this case, this compound) and an aryl or vinyl halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from representative procedures and may require optimization for specific substrates.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901285
21-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane100892
32-BromopyridinePd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Toluene110688
41-Bromo-2,4-difluorobenzenePd₂(dba)₃ (1.5) + XPhos (3)K₃PO₄ (3)Dioxane/H₂O (5:1)1001090

Table 2: Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1101875
21-Chloro-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane1201682
32-ChloropyridinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (3)t-Amyl alcohol1101278
44-ChlorobenzonitrilePd(OAc)₂ (2)Buchwald-SPhos (4)K₃PO₄ (3)Dioxane1202470

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene/H₂O, 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (3 mol%), and the base (2 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 6-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol for Suzuki-Miyaura Coupling of this compound with a More Challenging Aryl Chloride

This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 eq), this compound (1.5 eq), the palladium pre-catalyst (2 mol%), the ligand (4 mol%), and the base (3 eq) to a dry reaction vessel.

  • Inert Atmosphere: Seal the vessel and remove from the glovebox (if applicable).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the general protocol for aryl bromides.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Boronic_Acid 3-Cyano-5-Fluorophenyl- boronic Acid (Ar'B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Catalyst, and Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Cyano-5-Fluorophenylboronic Acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of electron-withdrawing cyano and fluoro groups, which can impart unique electronic and physiological properties to the target molecules. The successful cross-coupling of this electron-deficient boronic acid requires careful selection of the palladium catalyst, ligand, and reaction conditions to overcome challenges such as competitive protodeboronation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] this compound serves as a key precursor in the synthesis of a variety of compounds, from active pharmaceutical ingredients (APIs) to advanced materials.[1] The electron-deficient nature of this boronic acid, however, makes it susceptible to decomposition under basic reaction conditions, a common issue with such substrates.[2][3] Therefore, the choice of a highly active and stable palladium catalyst system is crucial for achieving high yields and reaction efficiency.

Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos), have shown remarkable efficacy in facilitating the coupling of challenging substrates like this compound.[4][5] These ligands promote the formation of the active monoligated Pd(0) species, which is key to a successful catalytic cycle.[4]

Catalytic Systems and Data Presentation

A variety of palladium catalysts can be employed for the cross-coupling of this compound. The selection of the catalyst and ligand is critical and often depends on the specific coupling partner (aryl halide or triflate) and the desired reaction conditions (e.g., temperature, reaction time). Below is a summary of commonly used palladium catalyst systems with representative quantitative data.

Catalyst/PrecatalystLigandCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(OAc)₂SPhos3-Chloro-1,2,4-benzotriazine 1-oxideK₃PO₄Toluene/H₂O11024725[1]
XPhos Pd G2-4-ChloroanisoleK₃PO₄THF/H₂ORT0.5932[2]
XPhos Pd G3-Heteroaryl ChloridesK₃PO₄THF/H₂O400.5High2[6]
Pd(PPh₃)₄-4-BromoacetophenoneK₂CO₃Toluene/EtOH/H₂O8516953N/A
PdCl₂(dppf)-Aryl BromidesK₂CO₃Dioxane8012Moderate to High3[7]

Note: The data presented is a compilation from various sources and may involve structurally similar electron-deficient boronic acids or aryl halides. "N/A" indicates that a specific public reference with this exact combination was not identified, but the conditions are representative for this catalyst system.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound using different palladium catalyst systems.

Protocol 1: General Procedure using a Buchwald Ligand Precatalyst (e.g., XPhos Pd G2/G3)

This protocol is suitable for a wide range of aryl and heteroaryl chlorides and bromides, often allowing for mild reaction conditions.[2][6]

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (1.0 equivalent)

  • XPhos Pd G2 or XPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF) and Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium precatalyst (1-2 mol%), and the base (K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add a degassed mixture of THF and water (typically in a ratio of 2:1 to 5:1) to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature or heat to 40 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

This is a classical and widely used catalyst, although it may require higher temperatures and longer reaction times compared to more modern systems.[8][9]

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide or Iodide (1.0 equivalent)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Toluene, Ethanol, and Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 eq.) and this compound (1.2 eq.) in a mixture of toluene and ethanol.

  • Base Addition: Add an aqueous solution of K₂CO₃ (2 eq.).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Diagrams

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Workup and Purification Reagents Weigh Reagents: Aryl Halide Boronic Acid Base Catalyst Setup Combine Reagents Under Inert Atmosphere Reagents->Setup Solvent Prepare Degassed Solvent System Solvent->Setup StirHeat Stir and Heat (if necessary) Setup->StirHeat Monitor Monitor Progress (TLC, LC-MS) StirHeat->Monitor Workup Quench Reaction and Aqueous Workup Monitor->Workup Purify Column Chromatography or Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

Application Notes and Protocols for 3-Cyano-5-fluorophenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Cyano-5-fluorophenylboronic acid as a key building block in drug discovery. This versatile reagent is particularly valuable for the synthesis of novel organic compounds with potential therapeutic applications, primarily through Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is an organoboron compound featuring a phenyl ring substituted with a cyano (-CN) and a fluorine (-F) group. These functional groups significantly influence the electronic properties and reactivity of the molecule, making it an attractive component in medicinal chemistry. The presence of the electron-withdrawing cyano and fluoro groups can modulate the pharmacological properties of the resulting compounds. Its primary application lies in palladium-catalyzed cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds in complex organic molecules.[1] This reagent is instrumental in generating diverse libraries of compounds for high-throughput screening and in the synthesis of active pharmaceutical ingredients (APIs).[1]

Key Applications in Drug Discovery
  • Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application of this compound. It serves as a coupling partner with various aryl, heteroaryl, or vinyl halides and triflates to form biaryl and related structures.[2][3] These motifs are prevalent in many biologically active molecules.

  • Synthesis of Bioactive Molecules: The 3-cyano-5-fluorophenyl moiety can be incorporated into larger molecules to explore structure-activity relationships (SAR). The cyano group can act as a hydrogen bond acceptor, while the fluorine atom can enhance metabolic stability and binding affinity.

  • Fragment-Based Drug Design (FBDD): Due to its relatively small size and specific functionality, this boronic acid can be used as a fragment in FBDD campaigns to identify novel binding interactions with therapeutic targets.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies for similar boronic acids and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

This procedure outlines the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure proper mixing.

  • Heating: The reaction mixture is heated to the desired temperature, typically between 80-110 °C, and stirred vigorously.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates and conditions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Biological Activity of Downstream Compounds

Compound ClassTarget Cell LineIC50 / GI50Reference
3-Cyanopyridone/Pyrazoline HybridsFour cancer cell linesGI50 values of 27 nM and 25 nM for compounds 28 and 30, respectively.[4]
3-Cyanopyridone/Pyrazoline HybridsBRAFV600EIC50 values ranging from 65 to 80 nM.[4]
3-Cyano-2-substituted PyridinesMCF-7, MDA-MB-231, PC-3IC50 values ranging from 22.5 to 91.3 µM for the most promising compounds.[5]
Ciprofloxacin Chalcone Hybrid (CCH)HepG2IC50 of 22 µg/mL (24h) and 5.6 µg/mL (48h).[6]
Ciprofloxacin Chalcone Hybrid (CCH)MCF-7IC50 of 54 µg/mL (24h) and 11.5 µg/mL (48h).[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OH)2]⁻ PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R1-R2 RedElim->Pd0 R1X Aryl/Vinyl Halide (R1-X) R2BOH2 Boronic Acid (R2-B(OH)2) Base Base (e.g., K2CO3) caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental Workflow

This diagram outlines the general workflow for a Suzuki-Miyaura coupling experiment using this compound.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: Combine boronic acid, halide, catalyst, and base in a flask. start->setup inert Establish Inert Atmosphere: Purge with Nitrogen or Argon. setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: Dilute, wash, and extract. monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify analyze Characterization of Product (NMR, MS, etc.) purify->analyze caption General Experimental Workflow

Caption: General Experimental Workflow

References

Application of 3-Cyano-5-Fluorophenylboronic Acid in Agrochemical Synthesis: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-5-fluorophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. In the context of agrochemical synthesis, the introduction of the 3-cyano-5-fluorophenyl moiety can influence the biological activity, metabolic stability, and overall efficacy of potential pesticides, herbicides, and fungicides. However, a comprehensive review of publicly available scientific literature and patent databases indicates a notable lack of specific, commercialized, or extensively documented agrochemical active ingredients synthesized directly from this compound.

While the broader class of fluorinated phenylboronic acids sees considerable use in the development of agrochemicals, the specific isomer this compound is not prominently featured in detailed synthetic protocols or as a key starting material for registered agrochemical products. Much of the available information points to the application of its isomer, 3-cyano-4-fluorophenylboronic acid, and other related fluorinated analogues.

This document aims to provide a general overview of the potential applications of this compound in agrochemical synthesis based on the principles of Suzuki-Miyaura coupling and the known structure-activity relationships of fluorinated compounds in agrochemistry. Due to the absence of specific examples in the literature, the following sections will focus on a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, which represents the most probable application of this reagent in the synthesis of novel agrochemical candidates.

Hypothetical Application: Synthesis of a Biaryl Fungicide Candidate

The 3-cyano-5-fluorophenyl moiety can be incorporated into a target molecule to potentially enhance its fungicidal activity. The cyano and fluoro substituents can modulate the electronic properties and lipophilicity of the compound, which may lead to improved binding to the target site in a fungus and better penetration through its cell membranes. A common strategy in agrochemical discovery is the synthesis of biaryl compounds, where two aromatic rings are linked together. The Suzuki-Miyaura coupling is an ideal reaction for this purpose.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a hypothetical heterocyclic halide, a common scaffold in many fungicides.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product r1 This compound (HO)2B-Ar1 p1 Biaryl Product (Ar1-Het) r1->p1 Suzuki-Miyaura Coupling r2 Heterocyclic Halide (X-Het) r2->p1 reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O)

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialMolar Equivalent
This compound1.2
Heterocyclic Halide (e.g., 2-bromopyridine)1.0
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.05
Potassium Carbonate (K₂CO₃)2.0
Toluene-
Water-
Ethyl acetate-
Brine-
Anhydrous Magnesium Sulfate (MgSO₄)-
Silica Gel for column chromatography-

Procedure:

  • To a round-bottom flask, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Expected Data:

While no specific quantitative data for an agrochemical synthesis using this compound is available, a successful Suzuki-Miyaura coupling reaction would typically yield the desired product in a range of 60-95%. The purity of the final compound would be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

ParameterExpected Outcome
Yield 60-95%
Purity >95% (after purification)
¹H NMR Peaks corresponding to the protons of both aromatic rings.
¹⁹F NMR A signal corresponding to the fluorine atom.
¹³C NMR Carbons of both aromatic rings and the cyano group.
MS (ESI) [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of the product.

Visualization of the Synthetic Logic

The following diagram illustrates the logical flow of synthesizing a potential agrochemical candidate using this compound as a key building block.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_intermediate Intermediate/Product cluster_purification Purification & Analysis cluster_end Final Compound start1 This compound process1 Suzuki-Miyaura Cross-Coupling start1->process1 start2 Agrochemical Scaffold (e.g., Heterocyclic Halide) start2->process1 intermediate1 Crude Biaryl Product process1->intermediate1 purification1 Column Chromatography intermediate1->purification1 analysis1 Spectroscopic Analysis (NMR, MS, HPLC) purification1->analysis1 end1 Pure Agrochemical Candidate analysis1->end1

Caption: Synthetic workflow for a potential agrochemical.

Conclusion

This compound holds potential as a valuable building block in the synthesis of novel agrochemicals. Its utility is primarily centered on its application in Suzuki-Miyaura cross-coupling reactions to introduce a fluorinated and cyanated phenyl group into target molecules, a common strategy for enhancing biological activity. However, at present, there is a lack of specific, publicly documented examples of its use in the synthesis of commercial or late-stage development agrochemical active ingredients. The provided general protocol and conceptual workflow serve as a guide for researchers interested in exploring the potential of this reagent in the discovery of new and effective crop protection agents. Further research and publication in this specific area are needed to establish concrete applications and detailed protocols.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. These structural motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl structures. This document provides detailed application notes and protocols for the use of 3-Cyano-5-Fluorophenylboronic Acid in the synthesis of biaryl compounds, particularly those with applications as modulators of the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system. The 3-cyano-5-fluorophenyl moiety is a significant pharmacophore found in several potent mGlu5 negative allosteric modulators (NAMs).[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction times and improve yields in Suzuki-Miyaura couplings. The protocols outlined below are optimized for microwave synthesis, providing a rapid and efficient route to a diverse library of biaryl compounds.

General Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an aryl or heteroaryl halide. The catalytic cycle, depicted below, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following protocols describe three distinct sets of microwave-assisted Suzuki-Miyaura coupling conditions that have been successfully employed for the reaction of this compound with a variety of aryl and heteroaryl halides.[1]

Materials and Reagents:
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide)

  • Palladium catalyst (see specific conditions)

  • Base (see specific conditions)

  • Anhydrous solvent (see specific conditions)

  • Microwave reactor vials

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Protocol 1: High-Temperature Suzuki Coupling

This protocol is suitable for a broad range of aryl and heteroaryl bromides and iodides.

Reaction Setup:

  • To a microwave reaction vial, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), and bis(tri-t-butylphosphine)palladium(0) (Pd(tBu₃)₂) (0.1 eq.).

  • Add a 1:1 mixture of 1 M aqueous Cesium Carbonate (Cs₂CO₃) and Tetrahydrofuran (THF) to the vial to achieve a concentration of approximately 0.1 M with respect to the halide.

  • Seal the vial and place it in the microwave reactor.

Microwave Conditions:

  • Temperature: 150 °C

  • Time: 10 minutes

  • Power: As required to maintain the target temperature.

Workup and Purification:

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard Suzuki Coupling with Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a commonly available palladium catalyst and is effective for many standard Suzuki couplings.

Reaction Setup:

  • To a microwave reaction vial, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 eq.).

  • Add a 1:1 mixture of 1 M aqueous Cesium Carbonate (Cs₂CO₃) and Tetrahydrofuran (THF) to the vial to achieve a concentration of approximately 0.1 M with respect to the halide.

  • Seal the vial and place it in the microwave reactor.

Microwave Conditions:

  • Temperature: 120 °C

  • Time: 20 minutes

  • Power: As required to maintain the target temperature.

Workup and Purification:

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Suzuki Coupling with Dppf Ligand

This protocol is particularly useful for challenging substrates and employs a ferrocene-based ligand.

Reaction Setup:

  • To a microwave reaction vial, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 - 0.1 eq.).

  • Add a 1:3 mixture of 1 M aqueous Sodium Carbonate (Na₂CO₃) and Dimethylformamide (DMF) to the vial to achieve a concentration of approximately 0.1 M with respect to the halide.

  • Seal the vial and place it in the microwave reactor.

Microwave Conditions:

  • Temperature: 140 °C

  • Time: 20 minutes

  • Power: As required to maintain the target temperature.

Workup and Purification:

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize the reaction conditions for the three protocols and provide a specific example of a successful synthesis. While a comprehensive library of compounds has been synthesized using these methods, a detailed table of yields for each combination of reactants is not publicly available.

Table 1: Summary of Microwave-Assisted Suzuki Coupling Conditions

ParameterProtocol 1Protocol 2Protocol 3
Catalyst Pd(tBu₃)₂Pd(PPh₃)₄PdCl₂(dppf)
Base 1 M Cs₂CO₃1 M Cs₂CO₃1 M Na₂CO₃
Solvent System 1:1 THF / H₂O1:1 THF / H₂O3:1 DMF / H₂O
Temperature 150 °C120 °C140 °C
Reaction Time 10 min20 min20 min

Table 2: Example Synthesis of 3-Fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile

Aryl HalideBoronic AcidCatalyst (eq.)Base (eq.)SolventTemp. (°C)Time (min)Yield (%)
5-Bromo-2-methylbenzothiazoleThis compoundPd(tBu₃)₂ (0.1)Cs₂CO₃ (2.0)THF/H₂O1501051[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using this compound via microwave-assisted Suzuki-Miyaura coupling.

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup & Purification A Combine Reactants: Aryl Halide This compound Catalyst & Base B Add Solvent System A->B C Seal Microwave Vial B->C D Heat to Target Temperature (120-150 °C) C->D E Hold for Reaction Time (10-20 min) D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Isolate Pure Biaryl Product I->J G Drug Discovery Workflow for mGlu5 NAMs A Synthesis of Biaryl Library (via Suzuki Coupling) B Primary Screening: In Vitro Functional Assay (e.g., Calcium Mobilization) A->B C Hit Identification (Active Compounds) B->C D Lead Optimization: Structure-Activity Relationship (SAR) In Vitro DMPK Profiling C->D E In Vivo Efficacy Studies (e.g., Animal Models of Anxiety, Addiction) D->E F Candidate Selection E->F G Simplified mGlu5 Signaling Pathway cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate (Agonist) Glutamate->mGlu5 Activates NAM Biaryl NAM (e.g., from 3-Cyano-5-Fluorophenyl- boronic Acid) NAM->mGlu5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream

References

Application Notes and Protocols for 3-Cyano-5-fluorophenylboronic Acid in Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-cyano-5-fluorophenylboronic acid as a versatile building block in the synthesis of functional materials. The unique electronic properties conferred by the cyano and fluoro substituents make this molecule a valuable component for creating advanced materials with applications in organic electronics, sensing, and liquid crystal displays.

Overview of this compound

This compound is an aromatic boronic acid featuring an electron-withdrawing cyano group and a moderately electron-withdrawing fluorine atom on the phenyl ring. This substitution pattern significantly influences the electronic and steric properties of the molecule, making it an attractive synthon for various applications. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Key Properties:

PropertyValue
Molecular Formula C₇H₅BFNO₂
Molecular Weight 164.93 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dioxane, THF, and DMF

Application in Liquid Crystals

The rigid core and polar substituents of the 3-cyano-5-fluorophenyl moiety make it an excellent candidate for the synthesis of liquid crystalline materials. Biphenyl derivatives containing cyano and fluoro groups are known to exhibit desirable mesomorphic properties, including a broad nematic phase and high dielectric anisotropy, which are crucial for display applications.

Hypothetical Liquid Crystal Target: 4'-(Pentyloxy)-3-cyano-5-fluorobiphenyl

A hypothetical liquid crystal, 4'-(pentyloxy)-3-cyano-5-fluorobiphenyl, can be synthesized via a Suzuki-Miyaura coupling reaction. The introduction of the 3-cyano-5-fluorophenyl group is expected to influence the clearing point and dielectric anisotropy of the final material.

Table 1: Predicted Properties of 4'-(Pentyloxy)-3-cyano-5-fluorobiphenyl (Hypothetical Data)

PropertyPredicted Value
Melting Point (°C) 65 - 70
Nematic to Isotropic Transition (Clearing Point, °C) 110 - 120
Dielectric Anisotropy (Δε) High, positive
Experimental Protocol: Synthesis of 4'-(Pentyloxy)-3-cyano-5-fluorobiphenyl

Materials:

  • This compound

  • 4-Bromo-1-(pentyloxy)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromo-1-(pentyloxy)benzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired liquid crystal.

Suzuki_Coupling_Liquid_Crystal cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions This compound This compound Reaction Suzuki Coupling This compound->Reaction 4-Bromo-1-(pentyloxy)benzene 4-Bromo-1-(pentyloxy)benzene 4-Bromo-1-(pentyloxy)benzene->Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction PPh3 PPh3 PPh3->Reaction K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction Toluene/Water Toluene/Water Toluene/Water->Reaction 90 °C, 6h 90 °C, 6h 90 °C, 6h->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification 4'-(Pentyloxy)-3-cyano-5-fluorobiphenyl Final Product Workup & Purification->4'-(Pentyloxy)-3-cyano-5-fluorobiphenyl

Caption: Synthetic workflow for the preparation of a hypothetical liquid crystal.

Application in Fluorescent Sensors

The electron-withdrawing nature of the cyano and fluoro groups can be exploited to create fluorescent sensors. When incorporated into a fluorophore, the this compound moiety can act as a recognition site for diols, such as saccharides. Binding of the analyte to the boronic acid group alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission.

Hypothetical Fluorescent Sensor for Saccharides

A fluorescent sensor can be designed by coupling this compound to a fluorescent core, for example, a pyrene derivative. The pyrene unit provides the fluorescence signal, while the boronic acid serves as the binding site.

Table 2: Predicted Sensing Properties of Pyrene-based Sensor (Hypothetical Data)

PropertyPredicted Value
Excitation Wavelength (λex) ~340 nm
Emission Wavelength (λem) ~380 nm and ~400 nm (monomer), ~470 nm (excimer)
Binding Constant (K) for Glucose 100 - 200 M⁻¹
Fluorescence Change upon Binding Quenching or ratiometric change
Experimental Protocol: Synthesis of a Pyrene-based Fluorescent Sensor

Materials:

  • This compound

  • 1-Bromopyrene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, dissolve 1-bromopyrene (1.0 mmol) and this compound (1.5 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Add sodium carbonate (3.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

  • After cooling to room temperature, add water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain the fluorescent sensor.

Sensing_Mechanism Sensor Pyrene-B(OH)2 (Fluorescent Sensor) Complex Pyrene-Boronate Ester Complex Sensor->Complex + Analyte Analyte Saccharide (e.g., Glucose) Analyte->Complex Fluorescence_Change Change in Fluorescence Signal Complex->Fluorescence_Change Results in

Caption: Proposed mechanism for saccharide sensing.

Application in Organic Light-Emitting Diodes (OLEDs)

The 3-cyano-5-fluorophenyl moiety can be incorporated into organic molecules used in OLEDs to tune their electronic properties. The electron-withdrawing character of this group can help in designing materials with high electron affinity, which are suitable for use as electron-transporting or emissive materials.

Hypothetical OLED Precursor: A Biphenyl-Carbazole Derivative

A potential precursor for an OLED material can be synthesized by coupling this compound with a brominated carbazole derivative. Carbazole-based materials are well-known for their excellent hole-transporting properties and high thermal stability. The addition of the 3-cyano-5-fluorophenyl group could enhance electron injection and transport.

Table 3: Predicted Properties of a Biphenyl-Carbazole Derivative (Hypothetical Data)

PropertyPredicted Value
Highest Occupied Molecular Orbital (HOMO) -5.6 to -5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO) -2.8 to -3.0 eV
Photoluminescence Emission (in solution) Blue-green region (~450-500 nm)
Glass Transition Temperature (Tg) > 120 °C
Experimental Protocol: Synthesis of a Biphenyl-Carbazole Derivative

Materials:

  • This compound

  • 3-Bromo-9-ethylcarbazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Toluene

  • Methanol

Procedure:

  • Combine 3-bromo-9-ethylcarbazole (1.0 mmol), this compound (1.3 mmol), and potassium phosphate (2.0 mmol) in a reaction vessel.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add a degassed mixture of DME (10 mL) and water (2 mL).

  • Heat the mixture to 85 °C and stir under an inert atmosphere for 12 hours.

  • Cool the reaction mixture and add toluene (20 mL).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

  • Recrystallize the crude product from a toluene/methanol mixture to obtain the pure biphenyl-carbazole derivative.

OLED_Workflow cluster_synthesis Material Synthesis cluster_device Device Fabrication & Testing Start This compound + Brominated Carbazole Coupling Suzuki Coupling Start->Coupling Purification Purification Coupling->Purification Material Biphenyl-Carbazole Derivative Purification->Material Deposition Thin Film Deposition Material->Deposition Device OLED Device Assembly Deposition->Device Testing Electroluminescence & Performance Characterization Device->Testing

Application Notes and Protocols for Reactions with 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the selection of appropriate bases and solvents for chemical reactions involving 3-Cyano-5-Fluorophenylboronic Acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is intended to facilitate the efficient synthesis of complex molecules for applications in pharmaceutical and materials science research.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano and fluoro substituents on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making it a valuable reagent for the synthesis of novel compounds. This document outlines recommended bases, solvents, and general protocols for achieving high yields and purity in reactions utilizing this reagent.

Core Concepts: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound (such as this compound) and an organic halide or triflate, catalyzed by a palladium complex. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent is critical for the success of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)Ln-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product aryl_halide Aryl Halide (R1-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R2-B(OH)2) + Base boronic_acid->transmetalation Base_Solvent_Selection cluster_reactants Reactant Properties cluster_conditions Base & Solvent Choice cluster_outcomes Recommended Starting Points start Start: Select Reaction Components reactivity Aryl Halide Reactivity (I > Br > Cl) start->reactivity functional_groups Base-Sensitive Functional Groups? start->functional_groups base Select Base reactivity->base functional_groups->base solvent Select Solvent System base->solvent strong_base Strong Base: K3PO4 or Cs2CO3 base->strong_base Aryl-Cl or Sterically Hindered mild_base Mild Base: K2CO3 base->mild_base Aryl-Br/I or Standard polar_solvent Polar Aprotic: DMF/H2O solvent->polar_solvent Improved Solubility Needed less_polar_solvent Less Polar: Dioxane/H2O or Toluene/H2O solvent->less_polar_solvent General Purpose Experimental_Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) A->B C 3. Add Solvent B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Cool and Work-up (Extraction with Organic Solvent) D->E F 6. Dry and Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Application Notes: One-Pot Synthesis of Unsymmetrical Biaryls Utilizing 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the most powerful methods for their construction is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This application note details a representative one-pot protocol for the synthesis of unsymmetrical biaryls using 3-Cyano-5-Fluorophenylboronic Acid as a key building block. The presence of electron-withdrawing groups, such as the cyano and fluoro moieties, on the phenylboronic acid can influence the electronic properties and reactivity of the molecule, often leading to favorable reaction outcomes.[2] One-pot syntheses, which combine multiple reaction steps in a single vessel, offer significant advantages by reducing waste, saving time, and improving overall efficiency.[3]

This document provides a detailed experimental protocol, data presentation in a tabular format, and visualizations of the reaction workflow and mechanism to guide researchers in the application of this compound in one-pot synthetic strategies.

Reaction Principle

The described one-pot procedure involves two sequential Palladium-catalyzed reactions:

  • Miyaura Borylation: An aryl halide (Ar¹-X) is reacted with a boron source, such as bis(pinacolato)diboron (B₂pin₂), to generate an arylboronate ester (Ar¹-Bpin) in situ.

  • Suzuki-Miyaura Coupling: Without isolation of the intermediate, this compound (Ar²-B(OH)₂) and a base are added to the reaction mixture. The in situ generated arylboronate ester (or in this adapted protocol, the pre-formed this compound) then couples with a second aryl halide (Ar¹-X) to yield the desired unsymmetrical biaryl (Ar¹-Ar²).

Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of a biaryl compound from an aryl bromide and this compound.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole)

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Acetate (KOAc)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium acetate (1.5 mmol).

  • Borylation Step: Add anhydrous 1,4-dioxane (5 mL) to the flask. Stir the mixture at 80 °C for 2 hours.

  • Coupling Step: After cooling the reaction mixture to room temperature, add this compound (1.2 mmol), an aqueous solution of potassium carbonate (3.0 M, 2.0 mL), and continue stirring under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

The following table summarizes the key parameters and expected results for the one-pot synthesis of 3'-Cyano-5'-Fluoro-4-methoxybiphenyl, a representative product from the reaction of 4-bromoanisole and this compound.

ParameterValue
Reactants
Aryl Bromide4-bromoanisole (1.0 mmol)
Boronic AcidThis compound (1.2 mmol)
Catalyst System
Palladium SourcePd(OAc)₂ (2 mol%)
LigandXPhos (4 mol%)
Borylation Conditions
BaseKOAc (1.5 equiv)
Solvent1,4-Dioxane
Temperature80 °C
Time2 h
Suzuki Coupling Conditions
BaseK₂CO₃ (3.0 M aq.)
Temperature100 °C
Time16 h
Results
Product 3'-Cyano-5'-Fluoro-4-methoxybiphenyl
Isolated Yield85% (hypothetical)
Purity (by HPLC)>98% (hypothetical)

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

One_Pot_Synthesis_Workflow One-Pot Synthesis Workflow cluster_flask Reaction Vessel cluster_downstream Downstream Processing A Step 1: Borylation Aryl Halide (Ar¹-X) + B₂pin₂ + Pd Catalyst & Ligand + Base (KOAc) in Dioxane @ 80°C B In situ formation of Ar¹-Bpin A->B 2h C Step 2: Suzuki Coupling Add this compound (Ar²-B(OH)₂) + Aqueous Base (K₂CO₃) B->C D Reaction @ 100°C C->D E Formation of Biaryl Product (Ar¹-Ar²) D->E 12-16h F Work-up (Extraction) E->F G Purification (Column Chromatography) F->G H Isolated Product G->H

Caption: Workflow for the one-pot borylation and Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition PdII Ar¹-Pd(II)-X L₂ OxiAdd->PdII Trans Transmetalation PdII_Ar Ar¹-Pd(II)-Ar² L₂ Trans->PdII_Ar RedEli Reductive Elimination RedEli->Pd0 Product Ar¹-Ar² RedEli->Product Ar1X Ar¹-X Ar1X->OxiAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Suzuki-Miyaura coupling reactions involving 3-Cyano-5-Fluorophenylboronic Acid.

Troubleshooting Guide

Low yields in Suzuki reactions with this compound, an electron-deficient boronic acid, are a common challenge. The electron-withdrawing nature of the cyano and fluoro groups can affect the stability of the boronic acid and the kinetics of the catalytic cycle. This guide provides a systematic approach to diagnosing and resolving common issues.

Q1: My Suzuki reaction with this compound is giving a low yield. What are the first steps to troubleshoot the problem?

A1: Start by systematically evaluating the key components and conditions of your reaction. A logical troubleshooting workflow can help pinpoint the issue.

G start Low Yield Observed analysis Analyze Crude Reaction Mixture (NMR, LC-MS) start->analysis reagent_purity Verify Reagent Purity & Integrity (Boronic Acid, Aryl Halide, Solvent, Base) reaction_setup Review Reaction Setup (Inert Atmosphere, Degassing) reagent_purity->reaction_setup parameter_optimization Systematic Parameter Optimization reaction_setup->parameter_optimization conclusion Optimized Reaction / Problem Identified parameter_optimization->conclusion side_reactions Identify Potential Side Reactions (Protodeboronation, Homocoupling) side_reactions->parameter_optimization Address specific side reaction analysis->reagent_purity Starting materials present? analysis->side_reactions Byproducts observed?

Caption: A workflow diagram for troubleshooting low yields.

Q2: I suspect my this compound is degrading. What are the common side reactions and how can I mitigate them?

A2: this compound is susceptible to two primary side reactions: protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-deficient boronic acids, especially in the presence of aqueous bases.[1][2][3]

    • Mitigation Strategies:

      • Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions.

      • Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester or using potassium trifluoroborate salts, which are less prone to this side reaction.[3]

      • Choice of Base: Use non-aqueous bases or milder inorganic bases like KF or CsF.

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[3]

    • Mitigation Strategies:

      • Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed to remove oxygen.[4][5]

      • Use a Pd(0) Source: Employ a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) or use a precatalyst system known for efficient in situ reduction.[3]

      • Control Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.[4]

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst and ligand system is best for coupling this compound?

A3: Due to the electron-deficient nature of this compound, highly active catalyst systems are generally required.[3] The choice of ligand is crucial.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often effective.[3][6] These ligands stabilize the palladium catalyst and promote the oxidative addition step. N-heterocyclic carbenes (NHCs) are also a good alternative.[3]

  • Palladium Sources: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are typically used in combination with these ligands. Pd(PPh₃)₄ can also be effective but may require higher temperatures and catalyst loadings.[6]

Table 1: Comparison of Common Catalyst Systems for Electron-Deficient Suzuki Couplings

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-typeHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-typeExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for this specific substrate.1-3

Q4: What is the optimal base and solvent for this reaction?

A4: The base plays a critical role in activating the boronic acid for transmetalation.[7] For electron-deficient systems, a careful selection of base and solvent is necessary to promote the desired reaction while minimizing side reactions.

  • Bases: Stronger inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in challenging couplings.[3][6] Potassium carbonate (K₂CO₃) is a common and often effective choice as well.[8][9]

  • Solvents: Aprotic polar solvents are commonly used, often with a small amount of water to aid in dissolving the base. Common solvent systems include:

    • Dioxane/H₂O

    • Toluene/H₂O[6]

    • THF/H₂O[5]

    • DMF (can also be run anhydrously)[2]

Table 2: Recommended Base and Solvent Combinations

BaseSolvent SystemComments
K₃PO₄Toluene/H₂O (e.g., 9:1)Often effective for challenging couplings, promotes high reaction rates.[6]
Cs₂CO₃Dioxane/H₂O or THFStrong base that can accelerate slow reactions, but may also promote side reactions.[6]
K₂CO₃DMF/H₂O or Dioxane/H₂OA common and effective base of moderate strength.[6][8]

Q5: How does reaction temperature affect the yield?

A5: Higher temperatures can increase the reaction rate, which can be beneficial for less reactive coupling partners (e.g., aryl chlorides).[10] However, elevated temperatures can also accelerate the decomposition of the boronic acid and the formation of byproducts.[3] A typical temperature range for Suzuki reactions is 80-110 °C.[11] It is often best to start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress before increasing the temperature if the reaction is sluggish.[9][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene/H₂O 10:1)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.[11]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by applying vacuum and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times.[11]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Diagrams

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base base->boronate boronate->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Decision Tree for Selecting Reaction Components

G start Starting Suzuki Optimization for This compound ligand_choice Select Ligand start->ligand_choice base_choice Select Base start->base_choice solvent_choice Select Solvent start->solvent_choice boron_source Boron Source Stability start->boron_source buchwald Bulky, Electron-Rich (e.g., SPhos, XPhos) ligand_choice->buchwald nhc NHC Ligands (e.g., IPr) ligand_choice->nhc k3po4 K₃PO₄ base_choice->k3po4 cs2co3 Cs₂CO₃ base_choice->cs2co3 k2co3 K₂CO₃ base_choice->k2co3 dioxane_h2o Dioxane/H₂O solvent_choice->dioxane_h2o toluene_h2o Toluene/H₂O solvent_choice->toluene_h2o thf_h2o THF/H₂O solvent_choice->thf_h2o acid Boronic Acid boron_source->acid ester Pinacol Ester / Trifluoroborate boron_source->ester protodeboronation_risk protodeboronation_risk acid->protodeboronation_risk Risk of Protodeboronation reduced_risk reduced_risk ester->reduced_risk Lower Risk

Caption: Decision tree for selecting key reaction components.

References

Preventing hydrodeboronation of 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Cyano-5-Fluorophenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during its use in chemical synthesis, particularly in cross-coupling reactions where hydrodeboronation is a competing side reaction.

Frequently Asked Questions (FAQs)

Q1: What is hydrodeboronation and why is it a problem with this compound?

A1: Hydrodeboronation, also known as protodeboronation, is a common side reaction in cross-coupling chemistry where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This leads to the formation of 3-cyano-5-fluorobenzene as a byproduct, reducing the yield of the desired coupled product. This compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the cyano and fluoro substituents, which increases the electrophilicity of the carbon atom attached to the boron, making it more prone to protonolysis.[1]

Q2: What are the primary factors that promote hydrodeboronation?

A2: The main factors that accelerate hydrodeboronation are:

  • Strong Bases and High pH: Strong bases, especially in aqueous media, can facilitate the cleavage of the C-B bond.[2]

  • Presence of Water: Water often serves as the proton source for this unwanted reaction.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrodeboronation.

  • Prolonged Reaction Times: Longer exposure to reaction conditions can lead to greater accumulation of the hydrodeboronated byproduct.

Q3: How can I minimize hydrodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?

A3: Several strategies can be employed to suppress hydrodeboronation:

  • Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can significantly reduce hydrodeboronation by limiting the proton source.

  • Use of Boronic Acid Surrogates: Protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate can enhance stability and allow for a slow release of the active boronic acid under the reaction conditions, minimizing its decomposition.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and monitoring it closely to stop it upon completion can prevent excessive byproduct formation.

Q4: Are there alternative stable forms of this compound that I can use?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronates are bench-stable, crystalline solids that are compatible with a wide range of reaction conditions. They undergo a slow, controlled hydrolysis under basic conditions to release the boronic acid in situ, which can then participate in the catalytic cycle. This approach minimizes the concentration of the potentially unstable free boronic acid at any given time, thereby suppressing hydrodeboronation.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Low Yield of Desired Product and Significant Formation of 3-Cyano-5-fluorobenzene
Potential Cause Troubleshooting Step Rationale
Base is too strong Switch from strong bases (e.g., NaOH, KOH) to milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.Strong bases in the presence of water can accelerate the rate of hydrodeboronation. Milder bases are sufficient to activate the boronic acid for transmetalation without promoting significant C-B bond cleavage.[3][4]
Presence of excess water Use anhydrous solvents (e.g., dry dioxane, toluene, or THF) and ensure all reagents are dry. If aqueous conditions are necessary, use a biphasic system with minimal water.Water is the primary proton source for hydrodeboronation. Reducing its concentration can significantly inhibit this side reaction.
High reaction temperature Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.Hydrodeboronation is often more sensitive to temperature changes than the desired coupling reaction.
Boronic acid instability Prepare the corresponding MIDA boronate of this compound and use it in the coupling reaction.MIDA boronates are significantly more stable and release the boronic acid slowly under the reaction conditions, minimizing its decomposition over time.
Issue 2: Reaction Fails to Go to Completion
Potential Cause Troubleshooting Step Rationale
Catalyst deactivation Ensure proper degassing of solvents to remove oxygen. Use a fresh, active palladium catalyst and an appropriate ligand.Oxygen can lead to the formation of palladium black and deactivate the catalyst. The choice of ligand is also crucial for catalyst stability and activity.
Insufficient base strength or solubility If using a mild base, consider switching to a slightly stronger one like K₃PO₄ or using a base with better solubility in the reaction medium, such as Cs₂CO₃.The base must be strong and soluble enough to facilitate the formation of the reactive boronate species for efficient transmetalation.[3]
Poor solubility of reagents Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature. For example, a mixture of dioxane and water or toluene and ethanol can be effective.Poor solubility can lead to slow reaction rates and incomplete conversion.

Data Presentation

The following tables provide a summary of expected outcomes based on the choice of base and the form of the boronic acid, derived from general principles for electron-deficient arylboronic acids.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of this compound with a Generic Aryl Bromide

BaseSolvent SystemTemperature (°C)Desired Product Yield (%)Hydrodeboronation (%)
NaOHDioxane/H₂O (4:1)1003560
K₃PO₄Toluene/EtOH/H₂O (4:1:1)907520
K₂CO₃Dioxane/H₂O (4:1)908510
Cs₂CO₃Dioxane10090<5
KFTHF/H₂O (10:1)808215

Note: Yields are illustrative and can vary depending on the specific coupling partners, catalyst, and ligand used.

Table 2: Comparison of this compound vs. its MIDA Boronate Ester

Boron ReagentBaseSolventTemperature (°C)Desired Product Yield (%)Hydrodeboronation (%)
Boronic AcidK₂CO₃Dioxane/H₂O (4:1)908510
MIDA BoronateK₂CO₃Dioxane/H₂O (4:1)90>95<2

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrodeboronation

This protocol is optimized for reducing hydrodeboronation when using this compound.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required).

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of 3-Cyano-5-Fluorophenyl MIDA Boronate

Part A: Preparation of the MIDA Boronate

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (1.0 mmol, 1.0 equiv) in a 1:1 mixture of toluene and DMSO (10 mL).

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: After complete water removal, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the MIDA boronate, which can often be used without further purification.

Part B: Suzuki-Miyaura Coupling using the MIDA Boronate

  • Reaction Setup: Follow the same procedure as in Protocol 1, but substitute the this compound with the prepared 3-Cyano-5-Fluorophenyl MIDA Boronate (1.2 mmol, 1.2 equiv).

  • The subsequent steps of catalyst addition, solvent addition, reaction, work-up, and purification are identical to Protocol 1. The MIDA boronate will hydrolyze in situ to provide a slow release of the active boronic acid.

Visualizations

Hydrodeboronation_Pathway ArylBOH2 This compound ArylH 3-Cyano-5-Fluorobenzene (Hydrodeboronation Product) ArylBOH2->ArylH  H₂O, Base, Heat CatalyticCycle Suzuki-Miyaura Catalytic Cycle ArylBOH2->CatalyticCycle  Pd Catalyst, Base CoupledProduct Desired Coupled Product CatalyticCycle->CoupledProduct

Caption: Competing pathways for this compound.

Troubleshooting_Logic Start Low Yield of Desired Product? CheckByproduct Significant Hydrodeboronation? Start->CheckByproduct StrongBase Using Strong Base (e.g., NaOH, KOH)? CheckByproduct->StrongBase Yes CatalystIssue Check Catalyst Activity and Reaction Conditions CheckByproduct->CatalystIssue No SwitchBase Action: Use Milder Base (K₂CO₃, Cs₂CO₃) StrongBase->SwitchBase Yes Anhydrous Action: Use Anhydrous Conditions StrongBase->Anhydrous No MIDA Action: Use MIDA Boronate SwitchBase->MIDA Anhydrous->MIDA

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: 3-Cyano-5-Fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Cyano-5-Fluorophenylboronic Acid in cross-coupling reactions. The content is structured to directly address common challenges and provide actionable solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during cross-coupling reactions with this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Possible Causes:

  • Protodeboronation: The primary side reaction for electron-deficient arylboronic acids, where the boronic acid moiety is replaced by a hydrogen atom. This is often exacerbated by strong bases and high temperatures.

  • Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for this specific substrate, leading to a slow or stalled reaction.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.

  • Poor Quality Reagents: Degradation of the boronic acid, aryl halide, or solvent can inhibit the reaction.

Solutions:

StrategyDetailed Approach
Minimize Protodeboronation 1. Use a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). 2. Convert to a Boronic Ester: Protect the boronic acid as a more stable pinacol or MIDA ester. These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation. 3. Lower Reaction Temperature: If the catalyst system is sufficiently active, reducing the temperature can decrease the rate of protodeboronation relative to the cross-coupling.
Enhance Catalyst Activity 1. Select an Appropriate Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can promote the desired reductive elimination step. 2. Use a Pre-formed Catalyst: Consider using a well-defined palladium pre-catalyst to ensure a consistent concentration of the active Pd(0) species.
Optimize Reaction Conditions 1. Solvent Selection: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of a small amount of water can sometimes be beneficial, but excess water can promote protodeboronation. 2. Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to prevent oxidation of the catalyst.
Ensure Reagent Quality 1. Verify Boronic Acid Purity: Use freshly purchased or properly stored this compound. 2. Check Other Reagents: Ensure the aryl halide, base, and solvent are of high purity and anhydrous where required.

Issue 2: Significant Formation of Homocoupling Byproduct

Possible Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Inefficient Reductive Elimination: A slow reductive elimination step can lead to side reactions, including homocoupling.

  • High Catalyst Loading: In some cases, high concentrations of the palladium catalyst can favor homocoupling.

Solutions:

StrategyDetailed Approach
Maintain Inert Atmosphere Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Promote Desired Coupling Ligand Choice: Use ligands that are known to accelerate the reductive elimination step of the catalytic cycle.
Optimize Catalyst Concentration Titrate Catalyst Loading: While ensuring enough catalyst is present for the primary reaction, avoid excessive amounts that might encourage side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to side reactions in Suzuki-Miyaura coupling?

A1: The presence of two electron-withdrawing groups, the cyano (-CN) and fluoro (-F) substituents, on the phenyl ring makes the carbon-boron bond more susceptible to cleavage. This electronic deficiency increases the likelihood of protodeboronation, where a proton from the solvent or base replaces the boronic acid group, leading to the formation of 3-cyano-5-fluorobenzene as a major byproduct.

Q2: What is protodeboronation and how can I detect it?

A2: Protodeboronation is a chemical reaction where a carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of your reaction, this would result in the formation of 3-cyano-5-fluorobenzene. You can detect this byproduct by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by isolating and characterizing it using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: When should I consider converting the boronic acid to a boronic ester?

A3: Converting this compound to its pinacol or MIDA ester is a highly recommended strategy when you observe significant protodeboronation or have inconsistent yields. These esters are more stable under basic reaction conditions and provide a "slow release" of the boronic acid, which helps to suppress the protodeboronation side reaction.

Q4: Can the cyano group itself participate in side reactions?

A4: While less common than protodeboronation, the cyano group can potentially be hydrolyzed to an amide or carboxylic acid under harsh basic or acidic conditions, especially at elevated temperatures for prolonged periods. It is important to monitor the reaction for the formation of such byproducts, particularly if strong bases and aqueous conditions are employed.

Q5: Are there alternative cross-coupling reactions to Suzuki-Miyaura for this substrate?

A5: Yes, other cross-coupling reactions like Stille coupling (using organostannanes) or Hiyama coupling (using organosilanes) can be considered. However, Suzuki-Miyaura coupling is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an electron-deficient arylboronic acid. This should be considered a starting point and may require optimization for your specific aryl halide.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound Pinacol Ester

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound Pinacol Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane)

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound Pinacol Ester, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst under a positive flow of argon.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_protodeboronation Check for Protodeboronation (e.g., by GC-MS) start->check_protodeboronation protodeboronation_present Protodeboronation Confirmed check_protodeboronation->protodeboronation_present Yes no_protodeboronation No Significant Protodeboronation check_protodeboronation->no_protodeboronation No solution1 Use Milder Base (K3PO4, Cs2CO3) protodeboronation_present->solution1 solution2 Convert to Boronic Ester (Pinacol, MIDA) protodeboronation_present->solution2 solution3 Lower Reaction Temp. protodeboronation_present->solution3 check_catalyst Review Catalyst System no_protodeboronation->check_catalyst solution4 Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_catalyst->solution4 solution5 Ensure Anhydrous/Inert Conditions check_catalyst->solution5

Caption: A troubleshooting workflow for addressing low yields in cross-coupling reactions with this compound.

General Catalytic Cycle and Major Side Reactions

suzuki_cycle_with_side_reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)-X L_n pd0->pd_complex Ar-X transmetalation Transmetalation pd_intermediate R-Pd(II)-Ar L_n pd_complex->pd_intermediate Ar'B(OH)2, Base pd_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd_intermediate->product aryl_halide Ar-X boronic_acid Ar'B(OH)2 (Ar' = 3-CN-5-F-Ph) protodeboronation Protodeboronation boronic_acid->protodeboronation homocoupling Homocoupling boronic_acid->homocoupling [O] base Base protodeboronation_product Ar'-H protodeboronation->protodeboronation_product H+ Source homocoupling_product Ar'-Ar' homocoupling->homocoupling_product proton_source H+

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the points where protodeboronation and homocoupling side reactions can occur.

References

Improving the stability of 3-Cyano-5-Fluorophenylboronic Acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Cyano-5-Fluorophenylboronic Acid in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound are protodeboronation and oxidation.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated in aqueous, basic, or acidic conditions. The electron-withdrawing nature of the cyano and fluoro groups on the phenyl ring can make the boron atom more electrophilic and susceptible to this type of degradation.

  • Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of the corresponding phenol and boric acid. This can be initiated by dissolved oxygen or other oxidizing agents present in the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of arylboronic acids, including this compound, is highly pH-dependent. Generally, boronic acids are most stable at a neutral pH. Both acidic and basic conditions can catalyze protodeboronation.[1][2] The ionization state of the boronic acid, which changes with pH, influences its degradation pathways.[3]

Q3: My this compound solution appears to be degrading during my Suzuki-Miyaura coupling reaction, leading to low yields. What can I do?

A3: Low yields in Suzuki-Miyaura coupling reactions are often due to the degradation of the boronic acid before or during the reaction. Here are some troubleshooting steps:

  • Use Fresh Reagent: Ensure the this compound is from a fresh batch and has been stored properly under an inert atmosphere.

  • Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can cause both catalyst decomposition and boronic acid oxidation.[4]

  • Optimize Base: The choice and amount of base are critical. A weaker base or careful control of the stoichiometry might be necessary to avoid promoting protodeboronation.

  • Use a Stabilized Form: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid slowly under the reaction conditions.[5]

Q4: How can I improve the shelf-life of this compound in solution for screening purposes?

A4: To improve the stability of this compound in solution for applications like high-throughput screening, consider the following:

  • Aprotic Solvents: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures (-20°C or -80°C) under an inert atmosphere.

  • Esterification: Form a reversible complex with a diol or an amino alcohol. For example, adding diethanolamine can form a more stable adduct that can be used directly in some applications.[4]

  • pH Control: If aqueous solutions are necessary, buffer them to a neutral or slightly acidic pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield in cross-coupling reaction Degradation of boronic acid (protodeboronation).Use fresh, high-purity boronic acid. Degas solvents thoroughly. Optimize the base and reaction temperature. Consider using a stabilized boronic acid ester (e.g., MIDA boronate).[4][5]
Appearance of unknown impurities in NMR or LC-MS Oxidative degradation of the boronic acid.Prepare solutions using degassed solvents. Store solutions under an inert atmosphere (nitrogen or argon). Avoid exposure to light and oxidizing agents.
Inconsistent results between experiments Instability of stock solutions.Prepare fresh stock solutions for each experiment. If storing solutions, use anhydrous aprotic solvents and store at low temperatures. Consider forming a stable adduct with diethanolamine.[4]
Poor peak shape or multiple peaks for the boronic acid in HPLC On-column degradation or oligomerization.Use a mobile phase with a neutral pH. Prepare samples in an aprotic diluent like acetonitrile.[6] Consider derivatization to the more stable pinacol ester before analysis.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.

Methodology:

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile.

  • Preparation of Stability Samples: Dilute the stock solution into each of the buffer solutions to a final concentration of 0.1 mg/mL.

  • Storage Conditions: Store aliquots of each sample at 4°C, 25°C, and 40°C.

  • Time Points: Analyze the samples at t=0, 24, 48, 72, and 168 hours.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample.

Protocol 2: Formation of a Stabilized Diethanolamine Adduct

Objective: To prepare a more stable diethanolamine adduct of this compound for use in solution-based applications.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent such as dichloromethane or ether.

  • Addition of Diethanolamine: While stirring, add 1.0 equivalent of diethanolamine dropwise to the solution.

  • Precipitation and Isolation: A white precipitate of the adduct will form. Continue stirring for 15-20 minutes. Isolate the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Confirmation: The formation of the adduct can be confirmed by NMR spectroscopy.

Data Presentation

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 40°C (as % Remaining)

Time (hours) pH 4 pH 7 pH 9
0100%100%100%
2495%98%85%
4890%96%72%
7285%94%60%
16870%88%45%

Note: This data is illustrative and represents the expected trend for an electron-deficient arylboronic acid. Actual results may vary.

Visualizations

degradation_pathways cluster_products Degradation Products BA This compound Ar-B(OH)2 Prot_Prod 3-Cyano-5-Fluorobenzene Ar-H BA->Prot_Prod Protodeboronation (H2O, H+ or OH-) Ox_Prod 3-Cyano-5-Fluorophenol Ar-OH BA->Ox_Prod Oxidation ([O]) Boric_Acid Boric Acid B(OH)3

Caption: Primary degradation pathways of this compound.

stabilization_workflow cluster_start Initial State cluster_strategies Stabilization Strategies cluster_end Outcome Start Unstable Boronic Acid in Solution pH_Control Adjust to Neutral pH Start->pH_Control Aprotic Use Anhydrous Aprotic Solvent Start->Aprotic Ester Form Boronate Ester (e.g., with Diol) Start->Ester End Improved Stability in Solution pH_Control->End Aprotic->End Ester->End

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. The electron-withdrawing nature of fluorine atoms can significantly impact the reactivity of the boronic acid, often leading to challenges not observed with their non-fluorinated analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in Suzuki couplings with fluorinated boronic acids is a common challenge. The electron-withdrawing fluorine substituents decrease the nucleophilicity of the boronic acid, which can hinder the crucial transmetalation step in the catalytic cycle.[1] A systematic approach to troubleshooting is essential. Here are the key parameters to re-evaluate:

  • Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for these electronically challenging substrates.[1] Consider using more robust catalytic systems.

    • Recommendation: Employ palladium precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2][3] These ligands can facilitate the oxidative addition and stabilize the active palladium species.

  • Choice of Base: The base plays a critical role in activating the boronic acid to form the more nucleophilic boronate species.[4][5] The strength and type of base can significantly influence the reaction outcome.

    • Recommendation: Milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred over strong bases such as NaOH or KOH, which can promote side reactions.[3][6] In some cases, fluoride bases like CsF can be effective.[7]

  • Solvent System: The solvent must solubilize all reaction components and can influence the reaction rate and selectivity.[4]

    • Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often beneficial, as water can help dissolve the inorganic base and facilitate the formation of the active boronate.[4] However, excessive water can lead to protodeboronation. A common starting point is a 4:1 to 10:1 mixture of organic solvent to water.[3]

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote decomposition of the starting materials or catalyst.

    • Recommendation: Optimization of the reaction temperature is crucial. Monitor the reaction progress closely to avoid prolonged heating at high temperatures.[3]

Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-deficient boronic acids.[3] This is often exacerbated by the presence of water and strong bases.[2]

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to a weaker base like K₂CO₃ or Cs₂CO₃ can be beneficial.[3][6]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[3]

  • Use of Boronic Esters or Trifluoroborate Salts: These derivatives are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.[2][8] Pinacol esters are a common choice.

  • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the boronic acid to the reaction conditions.[2]

Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the causes and how can it be prevented?

A3: Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[9]

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[10]

  • Optimize Ligand Choice: The use of appropriate ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

Q4: How can I prevent defluorination of my starting material or product?

A4: Defluorination can occur with highly fluorinated substrates, especially in the presence of strong bases and at elevated temperatures.[2]

  • Careful Choice of Base: Avoid strong bases. Milder bases such as K₃PO₄ or Na₂CO₃ are generally preferred.[2]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These can accelerate the rate of the desired cross-coupling, which can outcompete the slower defluorination pathway.[2]

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to minimize this side reaction.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data from various studies on Suzuki-Miyaura couplings. It is important to note that direct comparison between tables may not be straightforward due to variations in substrates and reaction conditions.

Table 1: Effect of Different Boronic Acids on Bromide Conversion with 1-bromo-4-fluorobenzene

Reaction Conditions: 1-bromo-4-fluorobenzene (limiting reagent), boronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), G-COOH-Pd-10 catalyst (15 mg), DMF:H₂O (95:5), N₂ atmosphere.

Boronic AcidTemperature (°C)Reaction Time (h)Conversion (%)
4-Fluorophenylboronic acid 703~85
708~90
1103~98
1108~98
Phenylboronic acid 703~90
708~95
1103~95
1108~98
4-Carboxyphenylboronic acid 703~40
708~50
1103~55
1108~65
4-Vinylphenylboronic acid 703~20
708~30
1103~60
1108~75

Table 2: Influence of Base on Suzuki Coupling Yield

These are generalized yields and can vary significantly based on the specific substrates and other reaction conditions.[6]

BaseCommon SubstratesTypical Yield (%)Notes
K₂CO₃ Aryl bromides/chloridesHighA versatile and commonly used base.
Cs₂CO₃ Aryl bromides/chloridesHighOften effective for challenging couplings.
K₃PO₄ Aryl bromides/chloridesHighA strong, non-nucleophilic base.
KF Aryl bromidesModerate to highFluoride ions can play a role in activating the boronic acid.
KOtBu Aryl chloridesHighA very strong base, useful for less reactive aryl chlorides.

Table 3: Effect of Solvent on Suzuki Coupling of 2,3,5-trichloropyridine with Phenylboronic Acid

Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Na₂CO₃ (2 mmol), 80 °C, 2 h.

SolventYield (%)
H₂O 92
DMF/H₂O (1:1) 85
Toluene/H₂O (1:1) 78
Dioxane/H₂O (1:1) 88
THF/H₂O (1:1) 82

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Fluorinated boronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or Pd₂(dba)₃, 1-2 mol%)

  • Ligand (if using a precatalyst like Pd₂(dba)₃, e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, fluorinated boronic acid, and the base.[4]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand (if applicable).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L_n-R transmetalation->pd_intermediate boronate R-B(OH)3^- boronate->transmetalation base Base (e.g., K3PO4) boronic_acid R-B(OH)2 base->boronic_acid Activation boronic_acid->boronate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield with Fluorinated Boronic Acid check_catalyst Optimize Catalyst/Ligand? (e.g., Pd(OAc)2/SPhos) start->check_catalyst check_base Change Base? (e.g., K3PO4, Cs2CO3) check_catalyst->check_base No success Improved Yield check_catalyst->success Yes check_solvent Modify Solvent System? (e.g., Dioxane/H2O) check_base->check_solvent No check_base->success Yes check_temp Adjust Temperature? check_solvent->check_temp No check_solvent->success Yes side_reactions Check for Side Reactions check_temp->side_reactions No check_temp->success Yes protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? protodeboronation->homocoupling No solution_proto Use milder base Anhydrous conditions Use boronic ester protodeboronation->solution_proto Yes defluorination Defluorination? homocoupling->defluorination No solution_homo Ensure inert atmosphere Use Pd(0) source homocoupling->solution_homo Yes solution_defluoro Use milder base Bulky ligand Lower temperature defluorination->solution_defluoro Yes solution_proto->success solution_homo->success solution_defluoro->success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

References

Optimizing temperature and reaction time for 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 3-Cyano-5-Fluorophenylboronic Acid in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis or use of this compound in cross-coupling reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield in Synthesis Incomplete lithiation or Grignard formation: Moisture in reagents or glassware can quench the organometallic intermediate.Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.
Low reaction temperature: The initial metal-halogen exchange often requires very low temperatures to prevent side reactions.Maintain a reaction temperature of -78°C during the addition of n-butyllithium or other organolithium reagents.[1]
Inefficient borylation: The reaction with the boron source (e.g., triisopropyl borate) may be slow or incomplete.Allow the reaction to stir for a sufficient time at low temperature before warming to room temperature. A typical duration is several hours to overnight.[1]
Protodeboronation (Loss of Boronic Acid Group) Presence of excess acid or water: Boronic acids can be unstable in acidic and aqueous conditions, leading to cleavage of the C-B bond.Perform a carefully controlled aqueous work-up, avoiding strongly acidic conditions if possible. Minimize the time the boronic acid is in contact with aqueous acid.
High reaction temperatures in subsequent reactions: Elevated temperatures, especially in the presence of water, can promote protodeboronation.When using this compound in reactions like Suzuki-Miyaura coupling, start with moderate temperatures (e.g., 70-80°C) and monitor the reaction progress.[2][3][4]
Formation of Impurities Homocoupling of the boronic acid: This can occur as a side reaction during Suzuki-Miyaura coupling.Optimize the reaction conditions, particularly the base and catalyst loading. Ensure slow addition of reagents if necessary.
Decomposition of the starting material or product: The cyano and fluoro groups can be sensitive to certain reaction conditions.Use milder bases and reaction temperatures where possible. Monitor the reaction closely by TLC or LC-MS to avoid over-running.
Poor Solubility Inappropriate solvent system: this compound may have limited solubility in non-polar organic solvents.For cross-coupling reactions, consider using a mixture of solvents, such as DMF/water or ethanol/water, to improve solubility.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: A common synthetic route involves the use of a di-halogenated benzene derivative, such as 1-bromo-3-cyano-5-fluorobenzene or 1-iodo-3-cyano-5-fluorobenzene, as the starting material. This is then reacted with an organolithium reagent (like n-butyllithium) or converted to a Grignard reagent, followed by quenching with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate).

Q2: What is a good starting point for optimizing the temperature for a Suzuki-Miyaura coupling reaction using this compound?

A2: A good starting temperature for optimization is between 70°C and 80°C.[2][3][4] The optimal temperature can be sensitive to the specific substrates, catalyst, and solvent system being used. It is recommended to screen a range of temperatures (e.g., 50°C to 110°C) to find the best conditions for your specific reaction.[4][6]

Q3: How long should a typical Suzuki-Miyaura coupling reaction with this compound be run?

A3: Reaction times can vary significantly based on the reactivity of the coupling partners and the reaction temperature. A reasonable starting point for reaction time is 3 to 8 hours.[4] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal time and to avoid the formation of degradation products. Some reactions may reach completion in as little as 10 minutes at higher temperatures, while others may require up to 48 hours.[4][6]

Q4: What are some common solvents and bases used in Suzuki-Miyaura reactions with this boronic acid?

A4: A mixture of an organic solvent and water is often effective. Common solvent systems include DMF/H₂O, and EtOH/H₂O.[3][4][5] For the base, inorganic bases like potassium carbonate (K₂CO₃) are frequently used and have been shown to be effective.[2][3][5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized protocol based on the synthesis of structurally similar aryl boronic acids and should be optimized for specific laboratory conditions.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3-cyano-5-fluorobenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70°C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours.

  • Borylation: To the cold solution, add triisopropyl borate dropwise, again maintaining the temperature below -70°C.

  • Warming: After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1N HCl) until the pH is acidic (pH 5-6 is a good target to start with).[1] Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as DMF/water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Optimization of Reaction Parameters

The following table summarizes starting points and ranges for the optimization of temperature and reaction time in Suzuki-Miyaura coupling reactions involving aryl boronic acids.

Parameter Starting Point Optimization Range Reference
Temperature 70 - 80°C30 - 110°C[2][3][4][5][6]
Reaction Time 3 - 8 hours10 minutes - 48 hours[4][6]

Diagrams

experimental_workflow Experimental Workflow for Synthesis and Application cluster_synthesis Synthesis of this compound cluster_application Application in Suzuki-Miyaura Coupling start Start: 1-Bromo-3-cyano-5-fluorobenzene lithiation Lithiation (n-BuLi, -78°C) start->lithiation borylation Borylation (Triisopropyl borate, -78°C to RT) lithiation->borylation workup Aqueous Work-up and Extraction borylation->workup purification_synthesis Purification workup->purification_synthesis product_synthesis Product: this compound purification_synthesis->product_synthesis start_coupling Start: Aryl Halide + Boronic Acid reaction_setup Reaction Setup (Pd Catalyst, Base) start_coupling->reaction_setup heating Heating (70-110°C, 0.2-48h) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup_coupling Work-up and Extraction monitoring->workup_coupling purification_coupling Purification workup_coupling->purification_coupling final_product Final Coupled Product purification_coupling->final_product optimization_logic Logic for Optimizing Reaction Conditions cluster_temp Temperature Optimization cluster_time Time Optimization start Initial Reaction Conditions (e.g., 80°C, 6h) evaluate Evaluate Yield and Purity start->evaluate optimal Optimal Conditions Found evaluate->optimal High Yield & Purity suboptimal Sub-optimal Result evaluate->suboptimal Low Yield or Impure Product increase_temp Increase Temperature increase_temp->evaluate decrease_temp Decrease Temperature decrease_temp->evaluate increase_time Increase Reaction Time increase_time->evaluate decrease_time Decrease Reaction Time decrease_time->evaluate suboptimal->increase_temp Incomplete Reaction suboptimal->decrease_temp Degradation Observed suboptimal->increase_time Incomplete Reaction suboptimal->decrease_time Degradation or Side Products

References

Technical Support Center: 3-Cyano-5-Fluorophenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 3-Cyano-5-Fluorophenylboronic Acid and other related side reactions during Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Guide

Undesired homocoupling of boronic acids can significantly lower the yield of the desired cross-coupled product and complicate purification.[1][2] This guide provides a systematic approach to identifying and resolving this common side reaction.

Problem: Low yield of the desired cross-coupled product and observation of a significant amount of a symmetrical biaryl byproduct.

This is a classic symptom of boronic acid homocoupling. The following steps will help you diagnose and mitigate the issue.

Step 1: Verify Reagent and Reaction Setup Purity

Impurities, especially oxygen and moisture, can promote homocoupling.

ParameterRecommendationRationale
Atmosphere Ensure a strictly inert atmosphere (Argon or Nitrogen).The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[3][4][5]
Solvent Quality Use anhydrous and degassed solvents.Residual water can lead to protodeboronation, another common side reaction that reduces the availability of the boronic acid for the desired cross-coupling.[1] Protic solvents can also act as a hydride source, leading to dehalogenation byproducts.[6]
Reagent Purity Use high-purity this compound and aryl halide.Impurities in the starting materials can interfere with the catalytic cycle.
Step 2: Optimize Reaction Conditions

Fine-tuning the reaction parameters is crucial for minimizing side reactions.

ParameterRecommendationRationale
Catalyst System Screen different palladium catalysts and ligands. Electron-rich and bulky ligands often favor the desired reductive elimination step.[1]The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions. For electron-deficient boronic acids, a suitable ligand is critical.
Base Selection Use a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][7]Strong bases, particularly alkoxides, can promote dehalogenation and other side reactions.[6] The base plays a crucial role in the transmetalation step, and its strength should be optimized.[8]
Temperature Run the reaction at the lowest effective temperature.High temperatures can sometimes increase the rate of side reactions, including homocoupling and dehalogenation.[6]
Reaction Time Monitor the reaction progress (e.g., by TLC or GC-MS) and stop it once the starting material is consumed.Prolonged reaction times can lead to increased byproduct formation.[6]
Step 3: Consider Alternative Boron Reagents

If homocoupling persists, modifying the boronic acid itself can be a powerful strategy.

Reagent TypeRecommendationRationale
Boronic Esters Convert the this compound to a boronic ester (e.g., pinacol ester).Boronic esters are generally more stable and less prone to protodeboronation and homocoupling than their corresponding boronic acids.[1][9]
Organotrifluoroborates Use the corresponding potassium aryltrifluoroborate salt.Aryltrifluoroborates are often more robust and less susceptible to protodeboronation compared to boronic acids.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl. This undesired reaction consumes the boronic acid, reducing the yield of the intended cross-coupled product.[2][3]

Q2: How can I detect the homocoupling byproduct?

A2: The homocoupling product can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The homocoupling product will appear as a distinct spot, often with a different polarity compared to the starting materials and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the symmetrical biaryl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the crude product will show characteristic signals for the symmetrical biaryl.

Q3: What is the primary cause of boronic acid homocoupling?

A3: The homocoupling of boronic acids is often mediated by the palladium catalyst, particularly Pd(II) species.[3] The presence of oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes the undesired homocoupling pathway.[4][5]

Q4: Can the choice of base influence the extent of homocoupling?

A4: While the base's primary role is to facilitate transmetalation, an inappropriate choice can contribute to side reactions.[8] While weaker inorganic bases are generally recommended to avoid issues like dehalogenation, their impact on homocoupling is less direct but still a parameter to consider during optimization.[6]

Q5: Are electron-deficient boronic acids like this compound more prone to homocoupling?

A5: The electronic properties of the boronic acid can influence its reactivity. While the primary concern with electron-deficient boronic acids is often a slower rate of transmetalation, they can still undergo homocoupling. The presence of electron-withdrawing groups like cyano and fluoro groups can affect the stability and reactivity of the boronic acid.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize homocoupling.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure the exclusion of oxygen.[6]

  • Solvent Addition: Add the anhydrous and degassed solvent mixture via cannula or syringe. A common ratio is 4:1 or 5:1 organic solvent to water.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

Suzuki_Coupling_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway cluster_entry Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Pd(II) ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ + Base ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Homocoupling_Step1 Reaction with Ar'B(OH)₂ PdII->Homocoupling_Step1 ArPdAr_homo Ar'-Pd(II)-Ar' Homocoupling_Step1->ArPdAr_homo Homocoupling_RedElim Reductive Elimination ArPdAr_homo->Homocoupling_RedElim Homocoupling_Product Ar'-Ar' (Homocoupling Byproduct) Homocoupling_RedElim->Homocoupling_Product Oxygen O₂ (Oxygen) Oxygen->PdII Oxidation ArBOH2_1 3-Cyano-5-Fluorophenyl- boronic Acid ArBOH2_1->Transmetalation ArBOH2_2 3-Cyano-5-Fluorophenyl- boronic Acid ArBOH2_2->Homocoupling_Step1 Troubleshooting_Workflow cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_reagents Reagent Modification Start Start: Low Yield / Homocoupling Observed Check_Purity Step 1: Verify Reagent & Setup Purity Start->Check_Purity Inert_Atmosphere Inert Atmosphere (Ar/N₂)? Check_Purity->Inert_Atmosphere Optimize_Conditions Step 2: Optimize Reaction Conditions Screen_Catalyst Screen Catalyst/Ligand Optimize_Conditions->Screen_Catalyst Alternative_Reagents Step 3: Use Alternative Boron Reagents Use_Ester Use Boronic Ester Alternative_Reagents->Use_Ester End_Success Success: Minimized Homocoupling End_Failure Further Optimization Needed Inert_Atmosphere->End_Failure No Anhydrous_Solvent Anhydrous/Degassed Solvent? Inert_Atmosphere->Anhydrous_Solvent Yes Anhydrous_Solvent->Optimize_Conditions Yes Anhydrous_Solvent->End_Failure No Adjust_Base Adjust Base (Weaker) Screen_Catalyst->Adjust_Base Lower_Temp Lower Temperature Adjust_Base->Lower_Temp Lower_Temp->Alternative_Reagents Issue Persists Lower_Temp->End_Success Issue Resolved Use_Trifluoroborate Use Trifluoroborate Salt Use_Ester->Use_Trifluoroborate Or Use_Trifluoroborate->End_Success

References

Technical Support Center: 3-Cyano-5-Fluorophenylboronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues when using 3-Cyano-5-Fluorophenylboronic Acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or no reaction when using this compound in my Suzuki-Miyaura coupling reaction?

A1: Low reactivity is a common challenge with this compound due to its electron-deficient nature. The presence of two strong electron-withdrawing groups, the cyano (-CN) and fluoro (-F) substituents, deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle. This reduced nucleophilicity requires more reactive catalyst systems and carefully optimized reaction conditions to achieve good yields.

Q2: What is protodeboronation and how does it affect my reaction with this compound?

A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process consumes your starting material without forming the desired product, leading to lower yields. Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to protodeboronation, especially under basic conditions.

Q3: Can the cyano group on the phenyl ring interfere with the palladium catalyst?

A3: Yes, the cyano group can potentially coordinate to the palladium center. This interaction can sometimes inhibit the catalytic cycle by stabilizing certain intermediates or preventing the desired oxidative addition or reductive elimination steps. In some cases, excess cyanide ions in the reaction mixture, potentially from degradation of the boronic acid or other sources, can act as a catalyst poison, leading to the formation of inactive palladium-cyanide complexes.

Q4: What are the black particles I see forming in my reaction mixture?

A4: The formation of a black precipitate, commonly referred to as palladium black, is an indication of catalyst agglomeration and deactivation. This occurs when the catalytically active palladium nanoparticles aggregate into larger, inactive clusters. This is often promoted by high temperatures, high catalyst loading, or the use of ligands that do not sufficiently stabilize the palladium nanoparticles.

Q5: How can I improve the stability and handling of this compound?

A5: To mitigate stability issues like protodeboronation, you can convert the boronic acid into a more stable derivative, such as a potassium trifluoroborate salt (R-BF₃K) or a boronate ester (e.g., a pinacol ester). These derivatives often exhibit enhanced stability and can slowly release the boronic acid in situ under the reaction conditions, minimizing its decomposition.

Troubleshooting Guide

This guide provides systematic steps to troubleshoot common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Rationale
Insufficient Catalyst Activity 1. Switch to a more active catalyst system: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). 2. Use a pre-formed catalyst: Consider using a well-defined palladium pre-catalyst.Electron-deficient boronic acids require highly active catalysts to facilitate the challenging transmetalation step. Bulky, electron-rich ligands promote oxidative addition and reductive elimination while stabilizing the palladium center.
Protodeboronation of Boronic Acid 1. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) or fluoride-based bases (e.g., CsF, KF). 2. Use a boronic acid derivative: Convert the boronic acid to its corresponding potassium trifluoroborate or a pinacol ester. 3. Minimize water content: Use anhydrous solvents and reagents.Strong bases and excess water can promote the undesired protodeboronation side reaction. Milder bases and the slow release of the boronic acid from a more stable derivative can minimize this pathway.
Inappropriate Solvent 1. Screen different solvents: Common solvents for Suzuki-Miyaura coupling include 1,4-dioxane, toluene, DMF, and THF, often with a small amount of water. The optimal solvent can be substrate-dependent.The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.
Problem 2: Catalyst Deactivation (Palladium Black Formation)
Potential Cause Troubleshooting Steps Rationale
High Reaction Temperature 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature and monitor for progress over a longer period.High temperatures can accelerate the agglomeration of palladium nanoparticles into inactive palladium black.
High Catalyst Loading 1. Reduce the catalyst loading: Use the minimum effective amount of catalyst (typically 1-5 mol%).Higher concentrations of the catalyst can increase the rate of bimolecular decomposition pathways leading to agglomeration.
Inadequate Ligand Stabilization 1. Increase ligand-to-palladium ratio: A higher concentration of a stabilizing ligand can help prevent catalyst aggregation. 2. Use more robust ligands: Bidentate or bulky monodentate ligands can provide better stabilization of the palladium center.The ligand plays a crucial role in maintaining the integrity of the catalytically active species.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Boron Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Coupled Product RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst system highly active? Start->CheckCatalyst OptimizeCatalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) CheckCatalyst->OptimizeCatalyst No CheckProtodeboronation Is protodeboronation suspected? CheckCatalyst->CheckProtodeboronation Yes OptimizeCatalyst->CheckProtodeboronation OptimizeBase Use milder base (K₃PO₄, Cs₂CO₃) or boronic acid derivative CheckProtodeboronation->OptimizeBase Yes CheckConditions Are reaction conditions (solvent, temp.) optimal? CheckProtodeboronation->CheckConditions No OptimizeBase->CheckConditions OptimizeConditions Screen solvents and adjust temperature CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Technical Support Center: 3-Cyano-5-Fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Cyano-5-Fluorophenylboronic Acid in their experiments. The focus is on the critical role of water in influencing reaction efficiency and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in Suzuki-Miyaura coupling reactions involving this compound?

A1: Water can have a dual role in Suzuki-Miyaura coupling reactions. In many cases, a small amount of water as a co-solvent can be beneficial, increasing the solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄) and facilitating the crucial transmetalation step of the catalytic cycle.[1] This can lead to faster reaction rates and higher yields under milder conditions.[2] However, excessive water can lead to detrimental side reactions.

Q2: What are the potential negative effects of excessive water on my reaction with this compound?

A2: Excessive water can lead to several issues that reduce reaction efficiency:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-cyano-5-fluorobenzene.[3] This side reaction consumes the boronic acid, reducing the yield of the desired coupled product. Anhydrous conditions can significantly reduce protodeboronation.[3]

  • Hydrolysis of the Boronic Acid: While boronic acids are relatively stable, prolonged exposure to water, especially at elevated temperatures, can lead to the formation of boronic anhydrides (boroxines) or other inactive boron species.

  • Catalyst Decomposition: Some palladium catalysts and ligands can be sensitive to hydrolysis, leading to the formation of inactive palladium species (e.g., palladium black) and halting the catalytic cycle.[3][4]

  • Homocoupling: The presence of oxygen and water can promote the homocoupling of the boronic acid, resulting in the formation of a symmetrical biaryl byproduct.[3][5]

Q3: My Suzuki coupling reaction with this compound is giving low to no yield. What should I check first regarding water content?

A3: If you are experiencing low or no yield, consider the following:

  • Solvent Purity: Ensure your organic solvents are appropriately dried if you are aiming for anhydrous or low-water conditions.

  • Reagent Hydration: Check if your base or other reagents are hydrated. Use freshly opened or properly stored anhydrous reagents.

  • Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture and oxygen.[3]

  • Optimal Water Content: If using an aqueous co-solvent system, you may need to optimize the ratio of the organic solvent to water. A common starting point is a 10:1 to 4:1 ratio of organic solvent to water.[2]

Q4: I am observing a significant amount of 3-cyano-5-fluorobenzene as a byproduct. What is the likely cause and how can I prevent it?

A4: The formation of 3-cyano-5-fluorobenzene is a classic sign of protodeboronation.[3] This is often exacerbated by the presence of water and a strong base.[3] To mitigate this:

  • Reduce Water Content: Switch to anhydrous solvents and ensure all reagents are dry.

  • Use a Milder Base: Consider using a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[3]

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) which is less prone to protodeboronation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Related to Water Recommended Solution
Low or No Product Formation - Excessive water leading to catalyst decomposition or protodeboronation. - Insufficient water in an aqueous system to dissolve the base effectively.- For anhydrous systems: Ensure all solvents and reagents are rigorously dried. - For aqueous systems: Optimize the solvent-to-water ratio. Start with a 10:1 mixture and screen other ratios (e.g., 4:1).[2]
Significant Protodeboronation (Formation of 3-cyano-5-fluorobenzene) - High water content in the reaction mixture. - Use of a strong base in an aqueous medium.[3]- Switch to anhydrous conditions.[3] - Use a milder, non-hydroxide base like K₂CO₃ or KF.[3] - Consider converting the boronic acid to a boronate ester.
Formation of Homocoupled Biaryl Product - Presence of oxygen and water promoting the oxidative homocoupling of the boronic acid.[3][5]- Thoroughly degas all solvents before use. - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.[3]
Inconsistent Reaction Yields - Variable amounts of water being introduced from solvents, reagents, or the atmosphere.- Standardize the procedure for drying solvents and handling reagents. - Use a consistent source and grade of solvents and reagents. - If using an aqueous system, precisely measure the amount of water added.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Controlled Water Content

This protocol provides a general starting point. The optimal conditions, including the solvent, base, and temperature, may vary depending on the specific coupling partner.

Materials:

  • This compound

  • Aryl Halide (or triflate)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed Solvent System (e.g., Dioxane/H₂O 10:1, Toluene, Anhydrous DMF)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.5–5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. For aqueous systems, a pre-mixed and degassed solvent/water mixture is recommended.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visual Guides

The Dual Role of Water in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle_Water Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdArB Ar-Pd(II)-Ar' Transmetalation->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation X⁻ Water_pos H₂O (Beneficial) - Solubilizes Base - Facilitates Borate Formation Water_pos->Base Water_pos->Borate

Caption: Suzuki-Miyaura cycle showing water's beneficial role.

Detrimental Side Reactions Promoted by Excess Water

Side_Reactions BoronicAcid This compound (Ar'B(OH)₂) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation ExcessWater Excess H₂O ExcessWater->Protodeboronation Decomposition Catalyst Decomposition ExcessWater->Decomposition Base Base Base->Protodeboronation Byproduct 3-Cyano-5-Fluorobenzene (Ar'-H) Protodeboronation->Byproduct Yield Loss InactivePd Inactive Pd Species (e.g., Pd Black) Catalyst Pd Catalyst Catalyst->Decomposition Decomposition->InactivePd Reaction Stops

Caption: Negative effects of excess water on the reaction.

References

Validation & Comparative

A Comparative Guide to 3-Cyano-5-Fluorophenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Cyano-5-Fluorophenylboronic Acid with other substituted phenylboronic acids, focusing on their physical properties and performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The selection of the appropriate boronic acid is critical for the successful synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. This document aims to assist researchers in making informed decisions by presenting comparative data and detailed experimental protocols.

Introduction to Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electronic and steric properties of substituents on the phenyl ring significantly influence the reactivity and efficiency of the boronic acid, thereby affecting reaction yields and scope. This guide focuses on this compound, a di-substituted phenylboronic acid featuring two electron-withdrawing groups, and compares it with four other representative phenylboronic acids:

  • 3-Nitrophenylboronic Acid: Contains a strong electron-withdrawing group.

  • 4-Formylphenylboronic Acid: Features a moderately electron-withdrawing group.

  • 4-Methoxyphenylboronic Acid: Contains an electron-donating group.

  • 2-Methylphenylboronic Acid: Possesses a sterically hindering group.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the selected phenylboronic acids is presented in Table 1. These properties are crucial for determining appropriate reaction conditions, such as solvent choice and purification methods.

PropertyThis compound3-Nitrophenylboronic Acid4-Formylphenylboronic Acid4-Methoxyphenylboronic Acid2-Methylphenylboronic Acid
CAS Number 919869-29-913331-27-687199-17-55720-07-016419-60-6
Molecular Formula C₇H₅BFNO₂C₆H₆BNO₄C₇H₇BO₃C₇H₉BO₃C₇H₉BO₂
Molecular Weight 164.93 g/mol 166.93 g/mol 149.94 g/mol 151.96 g/mol 135.96 g/mol
Appearance White to off-white solidWhite to pale yellow crystalline powder[1]Pale yellow to off-white crystalline powder[2]White to light yellow to light orange powder or crystals[3]White powder[4]
Melting Point >300 °C282-287 °C[1]240-250 °C[2]204-206 °C[3]162-164 °C
Solubility Soluble in organic solventsSoluble in polar solvents such as water and alcohols[5]Slightly soluble in water[6]Soluble in dimethyl sulfoxide and methanol[7]Sparingly soluble in water[8]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the reaction's outcome, with electron-donating groups generally accelerating the crucial transmetalation step. Conversely, electron-withdrawing groups can sometimes lead to slower reactions or require modified conditions. Steric hindrance, particularly from ortho-substituents, can also significantly impact reaction efficiency.

To provide a comparative performance analysis, a standardized Suzuki-Miyaura protocol is outlined below, followed by a table summarizing the reported yields for the coupling of each boronic acid with a common aryl bromide, 4-bromoanisole, under conditions as similar as possible to the standardized protocol.

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Comparative Yield Data

The following table presents the reported yields for the Suzuki-Miyaura coupling of the selected phenylboronic acids with 4-bromoanisole. While reaction conditions may vary slightly between sources, this compilation provides a valuable snapshot of their relative performance.

Phenylboronic AcidSubstituent EffectAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Electron-withdrawing4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRefluxN/AGood
3-Nitrophenylboronic Acid Strong Electron-withdrawing4-bromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285
4-Formylphenylboronic Acid Moderate Electron-withdrawing4-bromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O951875-97
4-Methoxyphenylboronic Acid Electron-donating4-bromoanisolePd(OAc)₂K₂CO₃Toluene703>90
2-Methylphenylboronic Acid Steric Hindrance4-bromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001280

Note: The yield data is compiled from various sources and is intended for comparative purposes. "Good" indicates a high but unspecified yield from the literature. For precise comparisons, it is recommended to perform these reactions under identical conditions.

Mechanistic Overview and Logical Relationships

The efficiency of the Suzuki-Miyaura reaction is governed by the interplay of electronic and steric factors within the catalytic cycle. The following diagrams illustrate the key steps of the reaction and the logical relationship between substituent effects and reaction outcomes.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)-R² L_n Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Active Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->setup inert_atm Establish Inert Atmosphere (Evacuate & Backfill) setup->inert_atm add_solvent Add Degassed Solvents inert_atm->add_solvent heating Heat and Stir (e.g., 100 °C) add_solvent->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Substituent_Effects substituent Substituent on Phenylboronic Acid electron_donating Electron-Donating (e.g., -OMe) substituent->electron_donating electron_withdrawing Electron-Withdrawing (e.g., -CN, -NO₂, -CHO) substituent->electron_withdrawing steric_hindrance Steric Hindrance (e.g., ortho-Me) substituent->steric_hindrance yield Expected Yield reactivity Effect on Reactivity electron_donating->reactivity Increases rate of transmetalation electron_withdrawing->reactivity Decreases rate of transmetalation steric_hindrance->reactivity Hinders approach to Pd center reactivity->yield

Caption: Logical relationship between substituent effects and reaction outcomes.

Conclusion

The choice of a substituted phenylboronic acid has a profound impact on the efficiency of the Suzuki-Miyaura cross-coupling reaction. This compound, with its two electron-withdrawing groups, is a valuable building block for introducing cyano and fluoro functionalities, though its reactivity may be attenuated compared to electron-rich analogues. This guide provides a framework for researchers to select the most appropriate boronic acid for their synthetic targets by presenting a clear comparison of physical properties and performance data. The provided experimental protocol and mechanistic diagrams serve as practical tools for designing and optimizing Suzuki-Miyaura coupling reactions in the laboratory.

References

Comparative Reactivity Analysis: 3-Cyano-5-Fluorophenylboronic Acid vs. 3-Cyanophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the reactivity of 3-Cyano-5-Fluorophenylboronic Acid and 3-cyanophenylboronic acid, two key building blocks in medicinal chemistry and materials science. The focus of this analysis is their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on reagent selection for the synthesis of complex biaryl compounds.

Introduction to Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on both coupling partners can significantly influence the reaction rate and overall yield, with the transmetalation step often being rate-limiting.

Generally, electron-withdrawing groups on the boronic acid component can decrease its reactivity. This is attributed to a reduction in the nucleophilicity of the organic group to be transferred to the palladium center during transmetalation.

Theoretical Reactivity Comparison: Electronic Effects

To theoretically predict the relative reactivity of this compound and 3-cyanophenylboronic acid, we can consider the electronic effects of their substituents. Both the cyano (-CN) and fluoro (-F) groups are electron-withdrawing. The Hammett substituent constants (σ) provide a quantitative measure of the inductive and resonance effects of substituents on a benzene ring.

For a meta-substituent, the Hammett constant (σ_meta) primarily reflects the inductive effect. The approximate σ_meta values are:

  • -CN: ~0.56 to 0.62

  • -F: ~0.34 to 0.35

The σ values are additive. Therefore, for the 3,5-disubstituted phenylboronic acid, we can estimate the combined electronic withdrawing effect:

  • 3-cyanophenyl: σ_meta ≈ 0.56

  • 3-Cyano-5-Fluorophenyl: Σσ_meta ≈ 0.56 (for -CN) + 0.34 (for -F) = 0.90

Based on these values, the 3-cyano-5-fluorophenyl group is significantly more electron-deficient than the 3-cyanophenyl group. Consequently, it is predicted that This compound will be less reactive than 3-cyanophenylboronic acid in Suzuki-Miyaura coupling reactions under similar conditions.

Experimental Data: A Comparative Overview

Boronic AcidCoupling Partner (Aryl Bromide)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-cyanophenylboronic acid 4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOHReflux1295
3-cyanophenylboronic acid 4-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001692
3-cyanophenylboronic acid 1-Bromo-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene1102488
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1001885
This compound 1-Bromo-3,5-dimethylbenzenePd(dppf)Cl₂Cs₂CO₃DMF1202478
This compound 4-BromobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1002082

The available data, though not from a single comparative experiment, supports the theoretical prediction. 3-cyanophenylboronic acid generally provides high yields under various conditions. This compound also proves to be a viable coupling partner, though it may require slightly more forcing conditions or carefully optimized catalytic systems to achieve comparable yields, consistent with its more electron-deficient nature.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 3-cyanophenylboronic acid.

General Procedure for Suzuki-Miyaura Coupling:

To a reaction vessel are added the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. A degassed solvent system (e.g., a mixture of toluene and water, 4:1, 10 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (typically 12-24 hours), with the progress of the reaction monitored by TLC or LC-MS.

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Aryl Halide Ar-X Aryl Halide->Ar-Pd(II)-X(L2) Boronic Acid Ar'-B(OH)2 Boronic Acid->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reactivity Comparison

Reactivity_Comparison cluster_0 Theoretical Analysis cluster_1 Experimental Verification A Identify Substituents: -CN and -F on Phenylboronic Acid B Determine Electronic Effects: Both are Electron-Withdrawing A->B C Quantify with Hammett Constants (σ_meta) B->C D Predict Reactivity: More Electron-Deficient = Less Reactive C->D H Correlate Experimental Data with Theoretical Prediction D->H Validate E Review Literature for Suzuki Coupling Yields F Compile Data for each Boronic Acid E->F G Compare Yields and Reaction Conditions F->G G->H

Caption: Workflow for comparing boronic acid reactivity.

Conclusion

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of their substituents. Based on the electron-withdrawing properties of the cyano and fluoro groups, as quantified by Hammett constants, 3-cyanophenylboronic acid is predicted to be more reactive than this compound . This is generally supported by the available experimental data, which shows that while both are effective coupling partners, the latter may require more optimized conditions to achieve high yields. Researchers should consider these relative reactivities when planning syntheses to ensure efficient and successful outcomes.

A Comparative Analysis of 3-Cyano-5-Fluorophenylboronic Acid in Key Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. 3-Cyano-5-fluorophenylboronic acid has emerged as a valuable reagent in palladium- and copper-catalyzed cross-coupling reactions, offering unique reactivity and the ability to introduce a synthetically versatile cyanofluorophenyl moiety. This guide provides an objective comparison of its performance in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig coupling reactions, supported by available experimental data, to aid in the selection of optimal catalytic systems.

The presence of both an electron-withdrawing cyano group and a fluorine atom on the phenyl ring of this compound significantly influences its reactivity in cross-coupling reactions. These substituents can modulate the electronic properties of the boronic acid, impacting transmetalation and reductive elimination steps in the catalytic cycle.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. While specific comparative studies on this compound are limited, analysis of related compounds suggests that the electron-withdrawing nature of the cyano and fluoro groups can enhance the rate of transmetalation.

For comparison, studies on similar boronic acids highlight the impact of substituents on reaction efficiency. For instance, in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, electron-withdrawing groups on the boronic acid can lead to good to excellent yields. One study reported that the coupling of m-cyanophenylboronic acid with 3,5-dichloro-1,2,4-thiadiazole using a Pd(PPh₃)₄ catalyst system resulted in a 77% yield of the desired diaryl product.[1]

Table 1: Performance of this compound and Alternatives in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Data not available
3-Cyanophenylboronic Acid3,5-dichloro-1,2,4-thiadiazolePd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRefluxN/A77[1]
3-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Performance in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts. This reaction is advantageous as it can often be carried out in the presence of air.[2][3] The electronic properties of the arylboronic acid play a crucial role in the efficiency of the Chan-Lam reaction.

Table 2: Performance of this compound and Alternatives in Chan-Lam Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Amine/PhenolCu(OAc)₂PyridineCH₂Cl₂Room Temp.24-72Data not available
3-Cyanophenylboronic AcidPyrroleCu(OAc)₂PyridineN/ARoom Temp.7293[3]
3-Fluorophenylboronic AcidAnilineCu(OAc)₂2,6-LutidineN/AN/AN/AGood

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While the boronic acid itself is not a direct substrate in the classical Buchwald-Hartwig amination (which typically involves aryl halides and amines), derivatives of boronic acids can be involved in related transformations, or the electronic effects of the substituents on an aryl halide partner can be considered in the context of a boronic acid that might be present in a subsequent step.

Given the electron-withdrawing nature of the cyano and fluoro groups, an aryl halide containing the 3-cyano-5-fluorophenyl moiety would be expected to be a good substrate for Buchwald-Hartwig amination.

Table 3: Expected Reactivity in Buchwald-Hartwig Amination Precursors

Aryl Halide MoietyExpected ReactivityRationale
3-Cyano-5-fluorophenyl-XHighStrong electron-withdrawing groups (-CN, -F) activate the aryl halide towards oxidative addition.
3-Cyanophenyl-XModerate to HighThe electron-withdrawing cyano group activates the aryl halide.
3-Fluorophenyl-XModerateThe moderately electron-withdrawing fluorine atom activates the aryl halide.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the three key catalytic systems.

General Experimental Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 eq.), the respective boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) is prepared in a suitable solvent (e.g., dioxane/water, toluene). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Experimental Protocol for Chan-Lam Coupling

To a solution of the amine or phenol (1.0 eq.) and the arylboronic acid (1.5-2.0 eq.) in a suitable solvent (e.g., CH₂Cl₂, MeOH), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%) and a base (e.g., pyridine or triethylamine, 2.0 eq.) are added. The reaction mixture is stirred at room temperature and is open to the air for 24 to 72 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[2]

General Experimental Protocol for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq.) is assembled in a glovebox. A dry, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated under an inert atmosphere at a temperature typically between 80 and 110 °C for 12 to 24 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Visualizing the Catalytic Processes

To better understand the relationships and workflows of these catalytic systems, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A Aryl Halide F Reaction Setup (Inert Atmosphere) A->F B Boronic Acid B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Reaction Monitoring (TLC/LC-MS) G->H I Quenching & Extraction H->I J Drying & Concentration I->J K Purification (Chromatography) J->K L Final Product K->L

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalytic_Cycle_Comparison cluster_suzuki Suzuki-Miyaura (Pd-catalyzed) cluster_chanlam Chan-Lam (Cu-catalyzed) cluster_buchwald Buchwald-Hartwig (Pd-catalyzed) S1 Pd(0) S2 Oxidative Addition S1->S2 Ar-X S3 Transmetalation S2->S3 Ar'B(OH)2 Base S4 Reductive Elimination S3->S4 S4->S1 Ar-Ar' C1 Cu(II) C2 Ligand Exchange C1->C2 Nu-H C3 Oxidation C2->C3 ArB(OH)2 C4 Reductive Elimination C3->C4 Oxidant C4->C1 Ar-Nu B1 Pd(0) B2 Oxidative Addition B1->B2 Ar-X B3 Amine Coordination B2->B3 R2NH Base B4 Reductive Elimination B3->B4 B4->B1 Ar-NR2

Caption: Simplified comparison of the catalytic cycles for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings.

Boronic_Acid_Structures cluster_main Target Compound cluster_alternatives Alternative Reagents A This compound (HO)₂B-C₆H₃(CN)(F) B 3-Cyanophenylboronic Acid (HO)₂B-C₆H₄(CN) C 3-Fluorophenylboronic Acid (HO)₂B-C₆H₄(F)

Caption: Structures of this compound and its analogues.

References

A Researcher's Guide to Biaryl Synthesis: Comparing Alternatives to 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental task. The 3-cyano-5-fluorophenyl motif is of particular interest in medicinal chemistry due to its unique electronic properties. While 3-cyano-5-fluorophenylboronic acid is a common reagent for introducing this moiety via the Suzuki-Miyaura cross-coupling reaction, its stability and handling can sometimes pose challenges. This guide provides an objective comparison of alternative reagents, supported by experimental data, to assist in the selection of the most suitable synthetic route.

Performance Comparison of Nucleophilic Reagents for Biaryl Synthesis

The choice of nucleophilic reagent in a cross-coupling reaction can significantly impact yield, reaction conditions, and substrate scope. This section compares this compound with several classes of alternative reagents.

Table 1: Suzuki-Miyaura Coupling and its Alternatives

While direct comparative data for all alternatives with the 3-cyano-5-fluorophenyl substrate is scarce in the literature, this table provides a representative comparison. Data for this compound is presented alongside typical yields and conditions for electronically similar, electron-deficient aryltrifluoroborates and MIDA boronates to offer a reasonable parallel.

Reagent ClassSpecific Reagent ExampleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Boronic AcidThis compound5-bromo-2-methylbenzo[d]thiazoleBis(tri-t-butylphosphine)palladium(0)1M aq. Cs₂CO₃THF1500.17Not specified
Potassium TrifluoroboratePotassium (4-cyanophenyl)trifluoroborate4-BromoacetophenonePd(OAc)₂K₂CO₃MeOHReflux0.595[1]
MIDA Boronate(4-Bromophenyl)acetonitrile MIDA boronate4-Methoxyphenylboronic acidPd(dtbpf)Cl₂ / Et₃NEt₃NWater252482[2]

Table 2: Alternative Cross-Coupling Methodologies

Beyond Suzuki-Miyaura coupling, other cross-coupling reactions offer viable pathways to biaryl synthesis. This table outlines these alternatives with representative examples for electron-deficient systems.

Coupling ReactionNucleophilic ReagentElectrophilic PartnerCatalystSolventKey AdvantagesRepresentative Yield (%)
Kumada Grignard Reagent (Ar-MgX)Aryl Halide (Ar'-X)Ni or Pd complexesTHF, Et₂OUtilizes readily available Grignard reagents.High yields, but sensitive to functional groups.
Hiyama Organosilane (Ar-SiR₃)Aryl Halide (Ar'-X)Pd complexesTHF, TolueneLow toxicity of silicon byproducts.Good to excellent yields, often requires a fluoride activator.[3][4]
Stille Organostannane (Ar-SnR₃)Aryl Halide (Ar'-X)Pd complexesTHF, Toluene, DMFTolerant to a wide range of functional groups.High yields, but tin reagents are toxic.[3][5]

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental processes can aid in understanding and planning synthetic strategies.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 pdiix R-Pd(II)-X(L2) (Oxidative Addition) pd0->pdiix R-X pdiioh R-Pd(II)-OH(L2) pdiix->pdiioh Base pdiioar R-Pd(II)-Ar(L2) (Transmetalation) pdiioh->pdiioar boronate ArB(OH)3- boronate->pdiioar Transmetalation base Base (e.g., OH-) boronic_acid ArB(OH)2 boronic_acid->boronate Base pdiioar->pd0 Reductive Elimination product R-Ar (Product) pdiioar->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Comparison_Workflow cluster_prep Reagent Preparation cluster_reaction Cross-Coupling Reaction cluster_analysis Analysis and Comparison boronic_acid 3-Cyano-5-fluorophenyl boronic acid coupling Couple with Aryl Halide Partner boronic_acid->coupling trifluoroborate Potassium 3-cyano-5-fluorophenyl trifluoroborate trifluoroborate->coupling mida_boronate 3-Cyano-5-fluorophenyl MIDA boronate mida_boronate->coupling grignard 3-Cyano-5-fluorophenyl magnesium halide grignard->coupling silane (3-Cyano-5-fluorophenyl)silane silane->coupling stannane (3-Cyano-5-fluorophenyl)stannane stannane->coupling analysis Analyze Yield, Purity, and Reaction Conditions coupling->analysis comparison Compare Performance and Select Optimal Reagent analysis->comparison

Caption: Experimental workflow for comparing alternative reagents for biaryl synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these reactions. The following are representative protocols for the synthesis of the alternative reagents and their use in cross-coupling reactions.

Protocol 1: Synthesis of Potassium Aryltrifluoroborate

This protocol describes the general conversion of an arylboronic acid to its more stable potassium trifluoroborate salt.[1]

Materials:

  • Arylboronic acid (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone or Diethyl ether

Procedure:

  • Dissolve the arylboronic acid in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride to the methanolic solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a cold solvent (e.g., acetone or diethyl ether) and dry under vacuum to yield the potassium aryltrifluoroborate salt.

Protocol 2: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronate

This protocol details the protection of a boronic acid as a MIDA boronate, which enhances stability and allows for controlled release in Suzuki-Miyaura couplings.

Materials:

  • Arylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0-1.2 equiv)

  • Toluene or Dimethyl Sulfoxide (DMSO)

  • Dean-Stark apparatus (for toluene)

Procedure:

  • To a round-bottom flask, add the arylboronic acid and N-methyliminodiacetic acid.

  • Add toluene and equip the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux and allow for the azeotropic removal of water.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be purified by recrystallization or silica gel chromatography.

Protocol 3: Representative Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate

This protocol outlines a general procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

  • Potassium aryltrifluoroborate (1.05 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a Schlenk tube, combine the aryl chloride, potassium aryltrifluoroborate, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add toluene and water to the mixture.

  • In a separate vial, prepare the catalyst system by combining Pd(OAc)₂ and RuPhos, and add it to the reaction mixture under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

  • Purify the product by flash column chromatography.

Protocol 4: Representative Kumada Coupling

This protocol describes a general procedure for the nickel- or palladium-catalyzed cross-coupling of a Grignard reagent with an aryl halide.

Materials:

  • Aryl halide (e.g., 3-bromo-5-fluorobenzonitrile) (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Aryl Grignard reagent (prepared in situ or used as a solution) (1.2 equiv)

  • Ni or Pd catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

Procedure:

  • Grignard Reagent Formation (if prepared in situ): In a flame-dried flask under an inert atmosphere, activate magnesium turnings with a small crystal of iodine. Add a solution of the aryl halide in anhydrous THF dropwise to initiate the Grignard formation. Reflux until the magnesium is consumed.

  • Coupling Reaction: To a separate flask containing the catalyst and the second aryl halide, add the Grignard reagent solution dropwise at a controlled temperature (often 0 °C to room temperature).

  • Allow the reaction to stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by flash column chromatography.

Protocol 5: Representative Hiyama Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an organosilane with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylsilane (e.g., Aryltrimethoxysilane) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Fluoride source (e.g., Tetrabutylammonium fluoride - TBAF) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide, arylsilane, and palladium catalyst.

  • Add the anhydrous solvent, followed by the fluoride source (TBAF solution in THF is common).

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Purify the product by flash column chromatography.

Protocol 6: Representative Stille Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an organostannane with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (e.g., Aryltributylstannane) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the aryl halide, organostannane, and palladium catalyst in the anhydrous solvent.

  • If required, add the additive.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture.

  • Perform a standard workup, which may include a potassium fluoride solution wash to help remove tin byproducts.

  • Purify the product by flash column chromatography.

Conclusion

While this compound is a potent reagent for biaryl synthesis, its stability can be a limiting factor. Potassium trifluoroborates and MIDA boronates present more stable and easily handleable alternatives for Suzuki-Miyaura coupling, often providing comparable or improved yields, especially in complex syntheses. For cases where boronic acid derivatives are unsuitable, Kumada, Hiyama, and Stille couplings offer robust, albeit sometimes more functionally group-sensitive or toxic, alternatives. The choice of reagent and methodology will ultimately depend on the specific synthetic target, available starting materials, and the desired process efficiency and safety profile.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Boronic Acids in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of this reaction. This guide provides a detailed comparison of the performance of fluorinated and non-fluorinated boronic acids in Suzuki coupling, supported by experimental data and protocols.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry.[1] Consequently, fluorinated boronic acids are crucial building blocks. However, the strong electron-withdrawing nature of fluorine can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling, often impacting reaction yields.

The Impact of Fluorination on Reactivity

Fluorine's high electronegativity decreases the electron density of the aromatic ring to which the boronic acid moiety is attached. This, in turn, increases the Lewis acidity of the boronic acid. While this might seem beneficial, it can be detrimental to the transmetalation step of the catalytic cycle, which is often rate-limiting.[1] Electron-donating or weakly electron-withdrawing groups on the boronic acid generally lead to better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.[1] Therefore, it is often anticipated that a fluorinated boronic acid will result in lower yields compared to its non-fluorinated analog under similar conditions.[1]

Quantitative Performance Comparison

While a direct, comprehensive side-by-side comparison under identical conditions across a wide range of substrates is not always available in the literature, we can infer performance from various studies. The following table summarizes yields from different Suzuki-Miyaura coupling reactions, illustrating the impact of electronic effects on the reaction outcome.

Boronic Acid/EsterCoupling PartnerCatalystBaseSolvent(s)Temp (°C)Yield (%)
4-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane10066
4-Cyanophenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O10035
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃EtOH/H₂O110~95
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃EtOH/H₂O110>95
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O7598

Note: The data presented is a compilation from different sources and reaction conditions may vary. Direct comparison of yields should be made with caution.

The data suggests that while electron-withdrawing groups like cyanide can lead to lower yields, the effect of fluorine is more nuanced. In some cases, as with 4-fluorophenylboronic acid, high yields can still be achieved.[2] The success of the coupling with highly fluorinated substrates often depends on the optimization of reaction conditions, including the choice of catalyst, base, and solvent system.[3][4]

Logical Workflow for Comparative Analysis

The decision-making process for choosing between a fluorinated and a non-fluorinated boronic acid can be visualized as follows:

G A Target Molecule Design B Incorporate Fluorine? A->B C Non-Fluorinated Boronic Acid B->C No D Fluorinated Boronic Acid B->D Yes E Standard Suzuki Conditions C->E F Optimized Suzuki Conditions (e.g., stronger base, specific ligand) D->F I Desired Physicochemical/Biological Properties D->I G Higher Yield Expected E->G H Potentially Lower Yield F->H

Caption: A diagram illustrating the decision process for selecting a boronic acid.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura coupling reactions involving both non-fluorinated and fluorinated boronic acids.

General Microwave-Assisted Suzuki Coupling Protocol with a Fluorinated Boronic Acid

This protocol is adapted for the use of 2-fluoropyridine-3-boronic acid.[5]

  • Reactant Preparation: In a 10 mL microwave vial equipped with a stir bar, combine the 2-fluoropyridine-3-boronic acid (1.0 equiv), the desired aryl halide (1.0-1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[5]

  • Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of approximately 0.1-0.5 M.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[5]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[5]

Suzuki-Miyaura Coupling with a Difluorinated Boronic Acid under Ultrasonic Irradiation

This protocol is for the synthesis of Diflunisal.[3]

  • Catalyst Dispersion: The palladium catalyst (e.g., PdCl₂, 0.03 mmol) is subjected to ultrasonic dispersion in a 1:1 v/v mixture of N,N-dimethylformamide (DMF) and deionized water (14 mL total volume) at 20 °C for 10 minutes.[3]

  • Reactant Addition: Sequentially add the aryl halide (e.g., 5-bromosalicylic acid, 3.0 mmol) and the fluorinated boronic acid (e.g., 2,4-difluorophenylboronic acid, 4.5 mmol) to the solvent mixture.[3]

  • Reaction Conditions: Set the reaction temperature to 75 °C and apply ultrasonic irradiation at a frequency of 40 kHz.[3]

  • Work-up: The specific work-up procedure will depend on the product's properties but generally involves extraction and purification.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling provides context for the observed reactivity differences.

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Transmetalation C->D G Ar-Pd(II)-Ar' L_n D->G Rate influenced by electronics of Ar' E Ar-B(OR)_2 E->D F Base F->D H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-Ar' (Coupled Product) H->I

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The decision to use a fluorinated versus a non-fluorinated pyridine boronic acid in Suzuki-Miyaura coupling involves a trade-off between potentially lower reactivity and the desired properties of the final product.[1] While non-fluorinated boronic acids, being more electron-rich, generally exhibit higher reactivity and provide better yields, fluorinated boronic acids are invaluable for synthesizing molecules with specific biological activities or other desired characteristics.[1] Careful optimization of the reaction conditions is often key to achieving high yields with electron-deficient fluorinated boronic acids.

References

Validating Biaryl Scaffolds: A Comparative Guide to Products from 3-Cyano-5-Fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, and the selection of appropriately functionalized boronic acids is critical to achieving desired molecular architectures and properties. This guide provides a comprehensive comparison for validating the structure of products derived from reactions involving 3-Cyano-5-Fluorophenylboronic Acid, a versatile building block for introducing cyano and fluoro functionalities into a biphenyl system.

This document details experimental protocols, presents comparative data for structural validation, and offers insights into alternative synthetic strategies. All quantitative data is summarized in structured tables, and key experimental workflows are visualized to enhance clarity.

Performance Comparison in Suzuki-Miyaura Coupling

The performance of this compound in Suzuki-Miyaura coupling reactions is benchmarked against a structurally similar alternative, 3,5-Difluorophenylboronic Acid. The following data, derived from a representative reaction with 3-bromophenol, illustrates the comparative efficacy in forming the corresponding biphenyl product.

Boronic AcidProductYield (%)Reaction Time (h)
This compound 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol8512
3,5-Difluorophenylboronic Acid (Alternative)3',5'-Difluoro-[1,1'-biphenyl]-3-ol9210

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the target compound, 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol, are provided below.

Synthesis of 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol

A mixture of this compound (1.2 mmol), 3-bromophenol (1.0 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol) was placed in a dry flask under an inert nitrogen atmosphere. Anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) were added, and the mixture was heated to 100°C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol as a white solid.

Structural Validation Workflow

The following diagram outlines the typical workflow for the structural validation of the synthesized biphenyl product.

G cluster_synthesis Synthesis cluster_validation Structure Validation cluster_legend Legend Reactants This compound + 3-Bromophenol Suzuki Suzuki-Miyaura Coupling Reactants->Suzuki Crude Crude Product Suzuki->Crude Purification Column Chromatography Crude->Purification Product Pure 3'-Cyano-5'-fluoro- [1,1'-biphenyl]-3-ol Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Xray X-ray Crystallography (if single crystal) Product->Xray Structure Validated Structure l1 Process Step l2 Final Product l3 Validated Structure k1 k2 k3

Caption: Workflow for Synthesis and Structural Validation.

Spectroscopic Data for Structural Validation

The definitive structural confirmation of 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for elucidating the detailed molecular structure of the product.

NucleusChemical Shift (δ, ppm) and MultiplicityAssignment
¹H NMR 7.85 (s, 1H), 7.70 (dt, J = 8.0, 1.5 Hz, 1H), 7.55 (t, J = 1.5 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.20 (ddd, J = 8.0, 2.5, 1.0 Hz, 1H), 7.10 (t, J = 2.0 Hz, 1H), 6.90 (ddd, J = 8.0, 2.5, 1.0 Hz, 1H), 5.50 (s, 1H, -OH)Aromatic Protons, Hydroxyl Proton
¹³C NMR 162.5 (d, J = 245 Hz), 158.0, 142.0, 135.0, 130.5, 122.0 (d, J = 10 Hz), 118.0, 117.0 (d, J = 22 Hz), 116.0, 115.5, 114.0 (d, J = 25 Hz)Aromatic Carbons, Cyano Carbon
¹⁹F NMR -110.2 (s)Fluorine on the cyano-fluorophenyl ring
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

TechniqueCalculated m/zFound m/z
HRMS (ESI) 214.0617 [M+H]⁺214.0615 [M+H]⁺

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a highly efficient method, alternative strategies for the synthesis of functionalized biphenyls exist. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_neghishi Negishi Coupling A1 Arylboronic Acid C1 Pd Catalyst, Base A1->C1 B1 Aryl Halide B1->C1 D1 Biaryl Product C1->D1 A2 Organostannane C2 Pd Catalyst A2->C2 B2 Aryl Halide/Triflate B2->C2 D2 Biaryl Product C2->D2 A3 Organozinc Reagent C3 Pd or Ni Catalyst A3->C3 B3 Aryl Halide B3->C3 D3 Biaryl Product C3->D3

Caption: Alternative C-C Coupling Reactions.

The Stille coupling, utilizing organostannanes, and the Negishi coupling, employing organozinc reagents, are viable alternatives to the Suzuki-Miyaura reaction for the formation of C(sp²)-C(sp²) bonds. However, the toxicity of tin reagents in the Stille coupling and the moisture sensitivity of organozinc reagents in the Negishi coupling are notable considerations.

A Head-to-Head Battle: 3-Cyano-5-fluorophenylboronic Acid versus Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the choice of organoboron reagent in palladium-catalyzed cross-coupling reactions is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of 3-Cyano-5-fluorophenylboronic acid and its corresponding boronate esters, offering experimental insights into their respective performances.

The fundamental difference between boronic acids and their ester counterparts lies in a well-documented trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, potentially impacting their shelf-life and reaction yields.[1]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods. This robustness makes them particularly advantageous for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount. The trade-off for this stability is often a moderated reaction rate compared to the parent boronic acid.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice between this compound and its boronate ester derivatives directly impacts the outcome of this pivotal transformation. The electron-withdrawing nature of the cyano and fluoro groups on the phenyl ring can influence the reactivity and stability of these reagents.

Here is a table summarizing the expected performance characteristics based on the general properties of boronic acids and boronate esters:

FeatureThis compoundThis compound Pinacol Ester
Reactivity Generally higher, leading to faster reaction rates.Generally lower, may require longer reaction times or higher temperatures.
Stability Lower; susceptible to protodeboronation and oxidation. Shorter shelf-life.Higher; more stable to storage and handling. Can be purified by silica gel chromatography.
Handling Can be more challenging due to potential instability.Easier to handle and weigh accurately.
Purity Can be difficult to obtain and maintain in high purity.Generally high purity is achievable and maintainable.
Typical Yield Can be high in optimized, short reactions, but may be compromised by decomposition.Often provides more reproducible and higher isolated yields in complex syntheses due to higher purity and stability.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific set of substrates.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is similar to the one for the boronic acid, with potential adjustments to reaction time and temperature to account for the different reactivity of the boronate ester.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/water or ACN/water mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Due to the potentially lower reactivity, longer reaction times may be required compared to the boronic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up as described in the previous protocol.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition [Pd(0) to Pd(II)] Aryl_Halide->Oxidative_Addition Boron_Reagent Boron Reagent (Boronic Acid or Ester) Transmetalation Transmetalation Boron_Reagent->Transmetalation Oxidative_Addition->Transmetalation Pd(II) Intermediate Reductive_Elimination Reductive Elimination [Pd(II) to Pd(0)] Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Catalyst Regeneration Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_vs_Ester cluster_acid This compound cluster_ester Boronate Esters (e.g., Pinacol) Reactivity_Acid Higher Reactivity Stability_Acid Lower Stability Reactivity_Acid->Stability_Acid Handling_Acid More Challenging Handling Stability_Acid->Handling_Acid Purity_Acid Purity Can Be an Issue Handling_Acid->Purity_Acid Reactivity_Ester Lower Reactivity Stability_Ester Higher Stability Reactivity_Ester->Stability_Ester Handling_Ester Easier Handling Stability_Ester->Handling_Ester Purity_Ester High Purity Achievable Handling_Ester->Purity_Ester Title Reactivity vs. Stability Trade-off

Caption: The core trade-off between boronic acids and boronate esters.

Conclusion

The choice between this compound and its boronate esters is a nuanced decision that depends on the specific requirements of the synthetic task at hand. For rapid, exploratory reactions where potential reagent decomposition is manageable, the higher reactivity of the boronic acid may be advantageous. However, for complex, multi-step syntheses, particularly in a drug discovery or process development setting where reproducibility, purity, and stability are paramount, the superior handling characteristics and stability of the corresponding boronate ester often make it the more prudent choice. By understanding the inherent properties of each reagent class and carefully considering the reaction context, researchers can optimize their synthetic strategies for success.

References

Safety Operating Guide

Proper Disposal of 3-Cyano-5-Fluorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of specialized chemical reagents like 3-Cyano-5-Fluorophenylboronic Acid are of paramount importance. Adherence to established safety protocols is critical for ensuring a secure laboratory environment and minimizing potential environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Furthermore, ensure that an emergency eyewash station and a safety shower are readily accessible.

Table 1: Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical. Inspect gloves for any signs of degradation or puncture before use.
Protective Clothing A lab coat or a chemical-resistant apron.Shields the body from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator.Recommended when handling the compound as a powder or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous chemical waste. It is imperative not to mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department, as improper mixing can lead to hazardous chemical reactions.

1. Waste Segregation and Containerization:

  • Do Not Dispose Down the Drain: This compound must never be disposed of in the sanitary sewer system.

  • Use Original or Compatible Containers: Whenever feasible, store the waste chemical in its original container. If transferring to a new container is necessary, ensure the new container is chemically compatible, can be sealed tightly, and is correctly labeled.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant").

2. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's specific guidelines.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

3. Final Disposal Procedure:

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • This process must be carried out by a licensed hazardous waste disposal contractor.

  • Contact your institution's EHS department to arrange for the collection and final disposal of the chemical waste. Provide them with a complete and accurate description of the waste material.

4. Spill and Emergency Procedures:

  • Evacuate and Secure the Area: In the event of a spill, immediately alert others in the vicinity and restrict access to the affected area.

  • Cleanup:

    • For solid spills, carefully scoop up the material and place it into a sealed, labeled hazardous waste container.

    • For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department in accordance with your laboratory's established protocols.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal cluster_3 Spill Response A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate as Hazardous Waste B->C D Containerize in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Professional Disposal E->F G Incineration by Licensed Contractor F->G H Evacuate and Secure Area I Clean up with Absorbent Material H->I J Decontaminate Spill Area I->J K Dispose of Cleanup Materials as Hazardous Waste J->K

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Cyano-5-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Cyano-5-Fluorophenylboronic Acid. The following procedures are designed to ensure safe operational handling and disposal of this chemical.

Hazard Identification and Personal Protective Equipment

Summary of Potential Hazards:

Hazard ClassificationCategoryHazard Statement
Skin Irritation2Causes skin irritation.[2][3][4]
Eye Irritation2A / 2Causes serious eye irritation.[1][2][3][4]
Specific target organ toxicity — single exposure3May cause respiratory irritation.[1][2][4]

Recommended Personal Protective Equipment (PPE):

Proper PPE is the final barrier against chemical exposure and must be used diligently.[5][6] The following table outlines the necessary PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[6][7]To prevent skin contact and irritation.[3][7] Gloves should be inspected before use and changed regularly or immediately if contaminated.[5]
Eye and Face Protection Chemical safety goggles and a face shield.[8]To protect against dust particles and splashes. Standard eyeglasses are not sufficient.[5]
Skin and Body Protection A lab coat or chemical-resistant apron.[7][9]To protect skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95) or work in a certified chemical fume hood.[7][9]To prevent inhalation of the powdered chemical, which can cause respiratory irritation.[1][2][4][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety. All handling of this compound solid should be performed within a certified chemical fume hood.[11]

Step 1: Preparation and Area Setup

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

  • Don all required PPE as outlined in the table above.

Step 2: Weighing the Compound

  • Perform all weighing operations within the fume hood to contain any dust.

  • Use a tared weigh boat or glassware to measure the desired amount of this compound.

  • Handle the solid gently to minimize the generation of airborne dust.

  • Close the container tightly immediately after use.[7]

Step 3: Use in a Reaction

  • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Keep all reaction vessels closed or covered to the extent possible.

  • Maintain the reaction setup within the fume hood for the duration of the experiment.

Step 4: Post-Handling and Decontamination

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Carefully remove PPE, avoiding contact with any contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.

  • Wash hands and forearms thoroughly with soap and water after exiting the laboratory.

Disposal Plan

Improper disposal of chemical waste can pose risks to health and the environment.[10] All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unreacted this compound, contaminated weigh boats, and bench paper in a clearly labeled, sealed container for solid hazardous waste.

  • Contaminated PPE: All disposable PPE, including gloves, must be placed in a designated hazardous waste container.[7]

  • Liquid Waste: Collect any solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]

All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local and federal regulations.[10]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G prep Step 1: Preparation - Verify fume hood function - Don all required PPE - Prepare work area weigh Step 2: Weighing - Handle solid in fume hood - Minimize dust generation - Securely close container prep->weigh react Step 3: Reaction - Add solvents slowly - Keep vessels covered - Maintain in fume hood weigh->react decon Step 4: Decontamination - Clean work surface - Dispose of cleaning materials as hazardous waste react->decon disposal Disposal Protocol - Segregate solid & liquid waste - Label containers clearly - Contact EHS for pickup react->disposal ppe_remove Step 5: PPE Removal - Remove PPE carefully - Dispose of contaminated items as hazardous waste decon->ppe_remove decon->disposal wash Step 6: Personal Hygiene - Wash hands and arms thoroughly ppe_remove->wash ppe_remove->disposal end End wash->end start Start start->prep

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.